molecular formula C16H25NO3 B116949 Salbutamol Acetonide CAS No. 54208-72-9

Salbutamol Acetonide

Cat. No.: B116949
CAS No.: 54208-72-9
M. Wt: 279.37 g/mol
InChI Key: FNNNRZNBSYVOCP-UHFFFAOYSA-N
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Description

Salbutamol Acetonide, also known as this compound, is a useful research compound. Its molecular formula is C16H25NO3 and its molecular weight is 279.37 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNNRZNBSYVOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135858
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
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Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54208-72-9
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54208-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Salbutamol Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol Acetonide, a lipophilic derivative of the well-established β2-adrenergic agonist Salbutamol, presents unique physicochemical characteristics that are of significant interest in advanced drug delivery research. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound. It delves into its chemical identity, physicochemical parameters, plausible synthetic pathways, and robust analytical methodologies for its characterization. Recognizing the limited availability of direct experimental data, this whitepaper offers theoretically grounded insights and proposed experimental protocols to empower researchers in their exploration of this promising compound.

Introduction: The Rationale for this compound

Salbutamol (albuterol) is a cornerstone in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD), primarily due to its potent bronchodilatory effects.[1] Chemically, it is a hydrophilic molecule, a property that influences its pharmacokinetic profile and formulation strategies.[2]

This compound emerges as a strategic chemical modification of the parent drug, designed to enhance its lipophilicity. This increased lipophilicity is a critical attribute for advanced drug delivery systems, such as solid lipid microparticles (SLMs), where efficient incorporation of the active pharmaceutical ingredient (API) is paramount.[3] By masking the hydrophilic catechol group of Salbutamol through the formation of an acetonide, a more lipid-soluble entity is created, opening avenues for novel formulation approaches and potentially altered pharmacokinetic behaviors.

This guide serves as a foundational technical resource for researchers, providing a detailed examination of this compound's properties and the analytical techniques required for its comprehensive characterization.

Chemical Identity

The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol[3]
CAS Number 54208-72-9[3]
Molecular Formula C₁₆H₂₅NO₃[3]
Molecular Weight 279.38 g/mol [3]
Exact Mass 279.1834 u[3]
Canonical SMILES CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)(C)C)O)C[4]
InChI Key FNNNRZNBSYVOCP-UHFFFAOYSA-N[3]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for many of the physicochemical properties of this compound are not extensively reported in publicly available literature. Therefore, this section presents a combination of known data and scientifically inferred properties based on its chemical structure and the established characteristics of its parent compound, Salbutamol.

Table 2: Physicochemical Properties of this compound

PropertyValue / Inferred CharacteristicRationale for Inferred Properties
Appearance Solid powder[3]
Solubility Soluble in DMSO.[3] Likely soluble in other polar aprotic solvents and less polar organic solvents. Sparingly soluble to insoluble in water.The acetonide group significantly increases the nonpolar surface area and removes the hydrophilic catechol hydroxyls, thereby increasing lipophilicity and reducing aqueous solubility.
Melting Point Data not available.Expected to be different from Salbutamol (157-158 °C with decomposition) due to the significant structural modification and likely different crystal packing.
pKa Data not available.The acidic phenolic hydroxyl groups of Salbutamol are masked in the acetonide. Therefore, the primary ionizable group is the secondary amine, which is expected to have a pKa around 10-11, similar to other secondary amines.
Lipophilicity (LogP) Higher than Salbutamol.The addition of the isopropylidene group to the catechol moiety increases the molecule's hydrophobicity.
Causality Behind Physicochemical Differences

The transformation from Salbutamol to this compound involves the reaction of the two adjacent hydroxyl groups on the phenyl ring with acetone to form a cyclic ketal, or acetonide. This structural change is the primary driver for the altered physicochemical properties:

  • Increased Lipophilicity: The acetonide group is significantly less polar than the two hydroxyl groups it replaces. This leads to a higher octanol-water partition coefficient (LogP), making the molecule more lipid-soluble.

  • Altered Solubility Profile: The reduction in hydrogen bonding capacity (due to the masking of the phenolic hydroxyls) drastically decreases its solubility in aqueous media while enhancing its solubility in organic solvents.

  • Modified Acidity/Basicity: The acidic nature of the phenolic hydroxyls in Salbutamol is eliminated. The basicity of the secondary amine remains, making the pKa of this compound primarily dependent on this functional group.

Proposed Synthesis Pathway

While various synthetic routes for Salbutamol exist, a plausible pathway for the synthesis of this compound can be inferred from related patent literature. A likely approach involves the protection of the catechol group of a suitable precursor with acetone, followed by subsequent reactions to introduce the amino alcohol side chain.

Synthesis_Workflow cluster_0 Synthesis of this compound start 4-Hydroxy-3- hydroxymethyl acetophenone step1 Protection with 2,2-dimethoxypropane (or acetone) and acid catalyst start->step1 intermediate1 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)ethan-1-one step1->intermediate1 step2 Oxidation to α-ketoaldehyde intermediate1->step2 intermediate2 1-(2,2-dimethyl-4H-1,3- benzodioxin-6-yl)-2-oxoethanal step2->intermediate2 step3 Reductive Amination with tert-butylamine and a reducing agent (e.g., NaBH₄) intermediate2->step3 product This compound step3->product

Caption: Proposed Synthetic Workflow for this compound.

This proposed pathway is advantageous as it utilizes a protected intermediate, which can prevent unwanted side reactions during the subsequent synthetic steps. The final deprotection step required for the synthesis of Salbutamol would be omitted to yield this compound.

Analytical Characterization: A Framework for Validation

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following section outlines detailed, self-validating protocols for key analytical techniques.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1-1.3 ppm), two singlets for the non-equivalent methyl groups of the acetonide (around 1.5 ppm), and signals for the aromatic and aliphatic protons of the core structure. The absence of phenolic hydroxyl protons (which would be observed in the spectrum of Salbutamol) is a key indicator of successful acetonide formation.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 16 carbon atoms. Key signals would include those for the quaternary carbon of the tert-butyl group, the methyl carbons of the acetonide, and the quaternary carbon of the acetonide bridge.

5.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a broad O-H stretching band for the secondary alcohol, N-H stretching for the secondary amine, and C-O stretching bands associated with the acetonide and alcohol groups. The characteristic broad phenolic O-H stretch seen in Salbutamol's spectrum would be absent.

5.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass of the molecular ion should correspond to the calculated exact mass of C₁₆H₂₅NO₃ (279.1834).

Chromatographic Purity Assessment

5.2.1. High-Performance Liquid Chromatography (HPLC)

Given its increased lipophilicity, a reversed-phase HPLC method is the most suitable approach for purity determination.

Table 3: Proposed HPLC Method Parameters for this compound

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)The higher proportion of organic solvent is necessary to elute the more lipophilic this compound in a reasonable time with good peak shape. Formic acid helps to protonate the amine, improving peak symmetry.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 276 nmBased on the chromophore of the parent compound, Salbutamol.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the sample of this compound in the mobile phase to a similar concentration as the working standard.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

HPLC_Workflow cluster_1 HPLC Analysis Workflow prep Sample and Standard Preparation system HPLC System (Pump, Injector, Column, Detector) prep->system data Data Acquisition and Processing system->data result Purity Assessment data->result

Caption: General Workflow for HPLC Analysis.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of this compound. This is a critical parameter for assessing the physical form and purity of the compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of this compound.

Stability and Storage

Based on available supplier data, the following storage conditions are recommended to ensure the stability of this compound:

  • Short-term (days to weeks): Store at 0 - 4 °C, dry and protected from light.

  • Long-term (months to years): Store at -20 °C, dry and protected from light.[3]

The compound is considered stable for several weeks under ambient shipping conditions.[3]

Conclusion and Future Directions

This compound represents a promising lipophilic derivative of Salbutamol with potential applications in novel drug delivery systems. This guide has synthesized the available chemical and physical data, and where such data is lacking, has provided scientifically grounded inferences and proposed methodologies for its comprehensive characterization.

While the foundational knowledge of its structure and lipophilic nature is established, further experimental validation of its physicochemical properties, including solubility in various media, melting point, pKa, and a definitive LogP value, is crucial. The analytical protocols outlined herein provide a robust framework for researchers to undertake this essential characterization. A thorough understanding of these properties will be instrumental in the rational design and development of advanced formulations leveraging the unique characteristics of this compound.

References

  • Pharmaffiliates. This compound. [Link]

  • Lötvall, J., & Palmqvist, M. (1999). Pharmacological similarities and differences between beta(2)-agonists.
  • PubChem. Salbutamol. [Link]

  • Google Patents. Preparation method of salbutamol hydrochloride suitable for industrial production.
  • ResearchGate. Enantioselective synthesis of (R)-salbutamol hydrochloride. [Link]

  • Deranged Physiology. Salbutamol. [Link]

Sources

An In-depth Technical Guide to the Discovery and Strategic Application of Salbutamol Acetonide in the Enantioselective Synthesis of (R)-Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Salbutamol Acetonide, a pivotal intermediate in the chemical synthesis and resolution of enantiomerically pure (R)-Salbutamol (Levosalbutamol). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the historical context, chemical principles, and practical methodologies underlying the production of this essential bronchodilator.

Introduction: The Evolution from Racemic Salbutamol to Levosalbutamol

Salbutamol, first introduced in 1968, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Initially, it was marketed as a racemic mixture, containing equal amounts of its two enantiomers: (R)-Salbutamol and (S)-Salbutamol.

The therapeutic bronchodilatory effects of Salbutamol are almost exclusively attributed to the (R)-enantiomer.[2] Conversely, the (S)-enantiomer is not only inactive as a bronchodilator but has been suggested to have some pro-inflammatory properties. This understanding spurred the development of an enantiomerically pure formulation of (R)-Salbutamol, known as Levosalbutamol, to offer an improved therapeutic profile. The efficient and scalable synthesis of Levosalbutamol necessitated a robust method for separating the two enantiomers from the racemic mixture. This is where the strategic use of this compound as a key intermediate became a significant advancement in the field.

The Critical Role of Stereochemistry in Salbutamol's Pharmacology

Salbutamol possesses a single chiral center, giving rise to two enantiomers that are non-superimposable mirror images of each other. The differential pharmacological activity of these enantiomers is a classic example of stereoselectivity in drug action. The (R)-enantiomer has a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer.[2]

EnantiomerCommon NamePrimary Activity
(R)-SalbutamolLevosalbutamolPotent β2-agonist, responsible for bronchodilation
(S)-SalbutamolDextrosalbutamolLargely inactive as a bronchodilator; potential for adverse effects

The drive to produce enantiopure (R)-Salbutamol is based on the principle of providing a more targeted therapy by eliminating the isomeric ballast of the (S)-enantiomer, thereby potentially reducing side effects and improving the therapeutic index.

Strategies for Enantioselective Synthesis: The Advantage of Diastereomeric Resolution

Several strategies can be employed to obtain a single enantiomer of a chiral molecule, including asymmetric synthesis, chiral chromatography, and diastereomeric resolution. Diastereomeric resolution is a classical yet highly effective and scalable method.[3] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods such as fractional crystallization.[3]

For Salbutamol, direct resolution of the parent molecule can be challenging. The formation of a derivative, such as this compound, can significantly improve the efficiency of the resolution process.

This compound: The Key Intermediate

This compound is a derivative of Salbutamol where the catechol hydroxyl groups are protected as an acetonide (a cyclic ketal). This derivative serves as an ideal substrate for diastereomeric resolution for several reasons:

  • Improved Crystallinity: The acetonide derivative often forms well-defined crystalline diastereomeric salts with chiral acids, facilitating separation by fractional crystallization.

  • Protection of Reactive Groups: The catechol hydroxyls are protected from unwanted side reactions during the resolution process.

  • Facile Deprotection: The acetonide protecting group can be readily removed under acidic conditions to yield the desired enantiomer of Salbutamol.[4]

The overall workflow for the resolution of racemic Salbutamol via its acetonide derivative is depicted below:

G rac_sal Racemic Salbutamol acetonide_formation Acetonide Formation rac_sal->acetonide_formation rac_acetonide Racemic this compound acetonide_formation->rac_acetonide resolution Diastereomeric Salt Formation (with chiral acid) rac_acetonide->resolution diastereomers Mixture of Diastereomers ((R)-Acetonide-Acid & (S)-Acetonide-Acid) resolution->diastereomers separation Fractional Crystallization diastereomers->separation r_salt Crystallized (R)-Salbutamol Acetonide Diastereomeric Salt separation->r_salt s_salt_sol (S)-Salbutamol Acetonide Diastereomeric Salt (in solution) separation->s_salt_sol hydrolysis Acid Hydrolysis r_salt->hydrolysis r_sal (R)-Salbutamol (Levosalbutamol) hydrolysis->r_sal

Figure 1: Workflow for the resolution of racemic Salbutamol.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis, resolution, and deprotection of this compound.[4]

Synthesis of Racemic this compound

This step involves the protection of the catechol group of racemic Salbutamol as an acetonide.

Materials:

  • Racemic Salbutamol

  • 2,2-Dimethoxypropane

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend racemic Salbutamol in anhydrous acetone.

  • Add 2,2-dimethoxypropane to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield racemic this compound.

Diastereomeric Resolution of this compound

This protocol describes the separation of the enantiomers of this compound using a chiral resolving agent. (2S,3S)-di-O-toluoyltartaric acid is a commonly used resolving agent for this purpose.[4]

Materials:

  • Racemic this compound

  • (2S,3S)-di-O-toluoyltartaric acid

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve racemic this compound in a minimal amount of warm methanol.

  • In a separate flask, dissolve an equimolar amount of (2S,3S)-di-O-toluoyltartaric acid in warm methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature.

  • The diastereomeric salt of (R)-Salbutamol Acetonide with (2S,3S)-di-O-toluoyltartaric acid will preferentially crystallize out of the solution.

  • Collect the crystals by filtration and wash with cold methanol, followed by diethyl ether.

  • The optical purity of the crystallized salt can be enhanced by recrystallization.

  • The mother liquor will be enriched in the diastereomeric salt of (S)-Salbutamol Acetonide.

G cluster_0 In Solution (Methanol) cluster_1 Crystallization R_acetonide (R)-Salbutamol Acetonide R_salt (R)-Salbutamol Acetonide • (2S,3S)-di-O-toluoyltartaric acid (Crystalline Solid) R_acetonide->R_salt + Resolving Agent S_acetonide (S)-Salbutamol Acetonide S_salt_sol (S)-Salbutamol Acetonide • (2S,3S)-di-O-toluoyltartaric acid (Remains in Solution) S_acetonide->S_salt_sol + Resolving Agent Resolving_agent (2S,3S)-di-O-toluoyltartaric acid Resolving_agent->R_salt Resolving_agent->S_salt_sol

Figure 2: Diastereomeric salt formation and separation.

Hydrolysis of (R)-Salbutamol Acetonide Diastereomeric Salt

The final step is the removal of the acetonide protecting group and the chiral auxiliary to yield the desired (R)-Salbutamol.

Materials:

  • Crystallized (R)-Salbutamol Acetonide diastereomeric salt

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide solution (to adjust pH)

  • Ethyl acetate

Procedure:

  • Suspend the diastereomeric salt in a mixture of water and ethyl acetate.

  • Add dilute hydrochloric acid and stir until the solid dissolves and the hydrolysis is complete (monitor by TLC).

  • Separate the aqueous and organic layers. The organic layer contains the chiral resolving agent, which can be recovered.

  • Wash the aqueous layer with ethyl acetate to remove any remaining resolving agent.

  • Adjust the pH of the aqueous layer to ~9-10 with a suitable base (e.g., sodium hydroxide solution) to precipitate the free base of (R)-Salbutamol.

  • Collect the precipitated (R)-Salbutamol by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Characterization and Analytical Methods

The identity, purity, and enantiomeric excess of the synthesized compounds must be rigorously confirmed using appropriate analytical techniques.

TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of this compound and the final product.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compounds.
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric excess (e.e.) of the resolved Salbutamol.
Melting Point Analysis To assess the purity of the crystalline products.

Conclusion

The use of this compound as a key intermediate represents a cornerstone in the industrial synthesis of enantiomerically pure (R)-Salbutamol. This technical guide has outlined the rationale behind this strategy, rooted in the stereoselective pharmacology of Salbutamol, and has provided detailed experimental protocols for its implementation. The diastereomeric resolution of this compound is a robust and scalable method that has been instrumental in the development of Levosalbutamol, a significant advancement in the treatment of respiratory diseases. This methodology exemplifies the application of fundamental principles of organic chemistry to solve complex challenges in pharmaceutical manufacturing, ultimately leading to safer and more effective medicines.

References

  • Cipla Limited. (2002). Process for preparing isomers of salbutamol. U.S. Patent No. US6995286B2.
  • Aarti Healthcare Limited. (2011). Process for the preparation of optically pure R (-) salbutamol and its pharmaceutically acceptable salts. U.S. Patent No. US8063251B2.
  • University of Bristol. (n.d.). Syntheses of R-salbutamol from a racemic mixture. Retrieved from [Link]

  • CN103951568A. (2014). New process for synthesizing salbutamol and sulfate of salbutamol.
  • Pharmapproach. (2020, March 17). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]

  • Scott, J. L. (1996). The optical resolution of Albuterol. University of Cape Town. CORE. [Link]

  • Various Authors. (2008). Enantioselective synthesis of (R)-salbutamol hydrochloride. ResearchGate. [Link]

  • GPAT Discussion Center. (2019, May 11). SYNTHESIS OF SALBUTAMOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

  • Handley, D., et al. (2022). Salbutamol in the Management of Asthma: A Review. MDPI. [Link]

  • Chemistry of Medicinal Drugs 7. (2024, May 8). Synthesis of the asthma drug salbutamol laboratory procedure [Video]. YouTube. [Link]

  • Cipla Limited. (2003). Process for preparing isomers of salbutamol. European Patent No. EP1349828B1.
  • Stirling Products Limited. (2008). Process for obtaining the r-enantiomer of salbutamol. WIPO Patent No. WO2008070909A1.
  • University of Bath. (n.d.). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath's research portal. [Link]

  • Cipla Limited. (2002). Process for preparing isomers of salbutamol. Canadian Patent No. CA2431400C.
  • Scott, J. L. (1996). The optical resolution of albuterol. OpenUCT. [Link]

  • Cope, M., & Bautista-Parra, F. (2010). The degradation of salbutamol in ethanolic solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 210-215. PubMed. [Link]

  • Various Authors. (2012). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. [Link]

  • Gfeller, H., & Kuhn, M. (1987). Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Chromatography A, 389, 251-262. PubMed. [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • World Anti-Doping Agency. (n.d.). Salbutamol metabolism how to differentiate oral vs. inhaled administrations. WADA. [Link]

  • Pharma Tutor. (2023, March 10). Salbutamol synthesis | B. Pharm IV Semester | Medicinal Chemistry - I [Video]. YouTube. [Link]

  • Shanley, A. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • RIVERO, J., et al. (2007). Process for the enantiomeric enrichment of salbutamol and salbutamol precursors. Canadian Patent Application No. CA2645013A1.

Sources

Technical Comparative Analysis: Salbutamol vs. Salbutamol Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of inhaled therapeutics for asthma and COPD, Salbutamol (Albuterol) remains the gold-standard short-acting


-adrenergic agonist (SABA).[1] However, its physicochemical properties—specifically high hydrophilicity—present challenges in modern propellant systems (HFA).[1]

Salbutamol Acetonide represents a critical structural derivative that serves a dual role in pharmaceutical development:

  • As a Process Impurity: A contaminant formed during synthesis or storage in the presence of acetone, requiring strict chromatographic control.[1]

  • As a Prodrug Strategy: A lipophilic modification designed to enhance solubility in hydrofluoroalkane (HFA) propellants, utilizing lung esterases/hydrolases to regenerate the active parent drug in situ.[1]

This guide provides a rigorous technical comparison of these two entities, dissecting their molecular architecture, pharmacological profiles, and analytical differentiation.

Molecular Architecture & Physicochemical Profiling[1]

The fundamental difference lies in the protection of the salicyl alcohol moiety.[1] Salbutamol possesses a free phenolic hydroxyl and a hydroxymethyl group.[1] In this compound, these two groups are bridged by an isopropylidene (acetonide) group, forming a 2,2-dimethyl-4H-1,3-benzodioxin ring system.[1]

Structural Comparison
FeatureSalbutamol (Parent)This compound (Derivative)
CAS Registry 18559-94-954208-72-9
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

-[(tert-butylamino)methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
Formula


Molecular Weight 239.31 g/mol 279.38 g/mol
Key Moiety Catechol-like (Phenol + Hydroxymethyl)Cyclic Ketal (Benzodioxin)
LogP (Est.) 0.64 (Hydrophilic)~2.5 - 3.0 (Lipophilic)
HFA Solubility Negligible (Requires Suspension)Miscible (Allows Solution pMDI)
Structural Visualization

The following diagram illustrates the chemical transformation and the steric constraints imposed by the acetonide ring.

Salbutamol_Structure Salbutamol Salbutamol (Active Diol) Hydrophilic Reaction + Acetone / H+ (Dehydration) Salbutamol->Reaction Protection Acetonide This compound (Cyclic Ketal) Lipophilic Reaction->Acetonide Cyclization

Figure 1: Synthetic conversion of Salbutamol to this compound via acid-catalyzed ketalization.[1]

Pharmacological Implications[1][6][7]

Receptor Binding Affinity

The


-adrenergic receptor requires specific hydrogen bonding interactions for activation.[1]
  • Salbutamol: The phenolic hydroxyl group at position 4 and the hydroxymethyl group at position 3 (on the benzene ring) are critical for binding to the serine residues (Ser203, Ser204, Ser207) in the transmembrane domain 5 of the receptor.

  • This compound: The acetonide mask sterically hinders and chemically removes the hydrogen-bond donating capability of the phenol.[1] Consequently, This compound is pharmacologically inert at the

    
    -receptor in vitro.[1]
    
The Prodrug Mechanism

While inert in vitro, the acetonide can function as a prodrug in vivo.[1] Upon inhalation:

  • Deposition: The lipophilic acetonide crosses cell membranes efficiently.[1]

  • Bioactivation: Lung hydrolases or acidic microenvironments within the lysosome catalyze the hydrolysis of the cyclic ketal.[1]

  • Release: Active Salbutamol is regenerated locally.[1]

Experimental Insight: Studies in rat lung homogenate have demonstrated a hydrolysis half-life (


) of approximately 45 minutes for similar ester/ketal prodrugs, regenerating ~17% of active salbutamol over 8 hours.[1][2]

Synthesis & Impurity Management

For process chemists, distinguishing between the intentional synthesis of the acetonide (as a standard or prodrug) and its prevention (as an impurity) is vital.

Mechanism of Formation

The reaction is a thermodynamic equilibrium driven by the removal of water.[1]


[1]
Impurity Profiling

In the commercial synthesis of Salbutamol Sulfate, acetone is frequently used as a solvent for crystallization or cleaning.[1] Traces of acid (e.g., sulfuric acid) can catalyze the formation of the acetonide impurity.[1]

  • Regulatory Limit: Typically controlled at < 0.15% (ICH Q3A/B).[1]

  • Detection: The acetonide elutes significantly later than Salbutamol in Reverse Phase HPLC due to the non-polar benzodioxin ring.[1]

Experimental Protocols

Protocol A: Selective Synthesis of this compound

Purpose: To generate a reference standard for impurity profiling or prodrug evaluation.

Reagents:

  • Salbutamol base (1.0 eq)[1]

  • Acetone (Solvent & Reagent, excess)[1]

  • p-Toluene sulfonic acid (pTSA) (0.1 eq, catalyst)[1]

  • Molecular Sieves (3Å) or Soxhlet extractor (to remove water)[1]

Workflow:

  • Dissolution: Suspend Salbutamol (2.4 g, 10 mmol) in dry Acetone (50 mL).

  • Catalysis: Add pTSA (172 mg, 1 mmol).

  • Reflux: Heat to reflux (approx. 56°C) under a Dean-Stark trap or with molecular sieves in the flask to drive the equilibrium forward. Monitor by TLC (System: CHCl3:MeOH 9:1).[1]

  • Quenching: Once starting material is consumed (~4-6 hours), cool to room temperature. Neutralize with Triethylamine (0.2 mL).[1]

  • Isolation: Concentrate in vacuo to a gum.

  • Purification: Flash column chromatography (Silica Gel). Elute with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).[1]

  • Result: this compound is obtained as a white solid or viscous oil.[1] Confirm structure via

    
    -NMR (Look for gem-dimethyl singlet at 
    
    
    
    ppm).[1]
Protocol B: HPLC Separation Method

Purpose: To quantify Acetonide impurity in bulk Salbutamol.

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

ParameterSetting
Mobile Phase A 20 mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 276 nm
Temperature 30°C

Gradient Profile:

  • 0-5 min: 95% A (Isocratic hold for Salbutamol)[1]

  • 5-20 min: 95% A

    
     20% A (Linear gradient to elute Acetonide)[1]
    
  • 20-25 min: 20% A (Wash)[1]

  • 25-30 min: 95% A (Re-equilibration)

Data Interpretation:

  • Salbutamol RT: ~3.5 min (Early eluting, polar).[1]

  • This compound RT: ~14-16 min (Late eluting, non-polar).[1]

Biological Activation Pathway[1]

The following diagram details the prodrug activation logic, highlighting the enzymatic cleavage required to restore pharmacological activity.

Bioactivation Inhaler HFA pMDI Formulation (this compound in Solution) Lung Lung Epithelium (Deposition) Inhaler->Lung Inhalation Enzyme Esterase/Acid Hydrolysis Lung->Enzyme Uptake Active Active Salbutamol (Binds Beta-2 Receptor) Enzyme->Active Cleavage Byproduct Acetone (Metabolic Byproduct) Enzyme->Byproduct Release

Figure 2: In vivo bioactivation pathway of this compound prodrug.[1]

References

  • PubChem. (2025).[1] Salbutamol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Seville, P. C., et al. (2000).[1] Prodrug to Probe Solution HFA pMDI Formulation and Pulmonary Esterase Activity. International Journal of Pharmaceutics. [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Salbutamol Sulphate Monograph: Impurity Standards. [Link][1][3]

  • Teva Branded Pharmaceutical. (2022).[1] Clinical Trial: Salbutamol Pharmacokinetics. ClinicalTrials.gov.[1] [Link][1]

Sources

Pharmacological profile of Salbutamol Acetonide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Salbutamol Acetonide From Lipophilic Prodrug Design to Analytical Resolution

Executive Summary

This compound (CAS: 54208-72-9) represents a critical intersection between medicinal chemistry optimization and pharmaceutical impurity profiling. Chemically, it is the cyclic ketal derivative of Salbutamol (Albuterol), formed by the protection of the phenolic and benzylic hydroxyl groups with acetone.

In drug development, it occupies a dual status:

  • Lipophilic Prodrug Candidate: Its significantly elevated partition coefficient (LogP) compared to the parent drug allows for enhanced retention in lipid-based carriers (e.g., solid lipid microparticles) and potential sustained release in pulmonary tissues.

  • Critical Process Impurity: It acts as a key intermediate in the industrial synthesis of Salbutamol. Its presence in final formulations is strictly regulated due to its distinct physicochemical properties and lack of direct pharmacological potency.

This guide provides a comprehensive technical profile, dissecting its molecular logic, synthesis, pharmacological inactivity-to-activation requirements, and analytical resolution.

Part 1: Chemical Architecture & Molecular Logic

The pharmacological divergence between Salbutamol and its Acetonide derivative is rooted in the masking of critical pharmacophores required for


-adrenergic receptor (

-AR) binding.
Structural Comparison
FeatureSalbutamol (Parent)This compound (Derivative)
Molecular Formula


MW 239.31 g/mol 279.38 g/mol
Key Functional Group Free Phenol & Benzylic Alcohol2,2-dimethyl-4H-1,3-benzodioxin (Cyclic Ketal)
LogP (Est.) 0.64 (Hydrophilic)~2.5 (Lipophilic)
Solubility High in aqueous acid; amphotericLow in water; High in organic solvents (

)
The "Masking" Mechanism

The acetonide moiety locks the flexible hydroxymethyl-phenol system into a rigid, bicyclic benzodioxin structure.

  • Pharmacophore Loss: The

    
    -AR activation requires hydrogen bond interactions between the receptor's serine residues (Ser203, Ser204, Ser207 in TM5) and the catechol-like hydroxyls of the ligand.
    
  • Consequence: this compound lacks the hydrogen bond donor capability at the phenolic position. Therefore, it is pharmacologically inert at the receptor site until hydrolysis occurs.

Part 2: Pharmacological Profile & Mechanism of Action[2][3][4]

While Salbutamol is a direct agonist, this compound functions as a bio-precursor prodrug . Its utility lies not in receptor activation, but in modifying pharmacokinetics (ADME).

Activation Pathway (Bio-inversion)

The therapeutic efficacy of the Acetonide is entirely dependent on its conversion back to Salbutamol. This process is governed by acid-catalyzed hydrolysis or specific enzymatic cleavage.

DOT Diagram: Metabolic Activation Pathway

G Prodrug This compound (Lipophilic / Inactive) Intermed Hydrolysis (Acid/Esterase Mediated) Prodrug->Intermed Lung pH / Enzymes Drug Salbutamol (Active Agonist) Intermed->Drug Acetonide Cleavage Receptor β2-Adrenergic Receptor (Activation) Drug->Receptor Bind Ser203/204 Effect Bronchodilation (cAMP ↑) Receptor->Effect Gs-Coupling

Caption: The activation cascade of this compound. The acetonide moiety acts as a temporary "lock" that must be chemically removed to restore receptor affinity.

Kinetic Advantages (The Depot Effect)
  • Lung Retention: The high lipophilicity of the acetonide allows it to partition into the lipid bilayers of the pulmonary epithelium, resisting rapid "washout" into the systemic circulation.

  • Sustained Release: If formulated in lipid carriers (e.g., liposomes or SLMs), the acetonide releases slowly, providing a "reservoir" effect that could theoretically extend the duration of action beyond the standard 4–6 hours of Salbutamol.

Part 3: Synthesis & Impurity Status

In an industrial context, this compound is often the penultimate intermediate. Understanding its synthesis is crucial for controlling it as an impurity (Impurity J in various pharmacopeias).

Synthetic Protocol (Acetonide Protection)

The synthesis typically utilizes 2,2-dimethoxypropane (DMP) as a dehydrating agent and acetone source, driven by an acid catalyst.

Step-by-Step Protocol:

  • Reagents: 4-hydroxy-3-hydroxymethylacetophenone (Precursor), 2,2-dimethoxypropane, p-Toluenesulfonic acid (pTSA).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Reaction:

    • Dissolve precursor in DCM.[1]

    • Add pTSA (catalytic amount).[1]

    • Add DMP dropwise at room temperature.

    • Mechanism:[2][3][4][5][6] Acid-catalyzed trans-ketalization forms the 6-membered dioxin ring.

  • Work-up: Neutralize with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Result: this compound (often an oil or low-melting solid).

DOT Diagram: Synthetic Workflow

Synthesis Start Precursor: 4-hydroxy-3-hydroxymethyl acetophenone Reaction Reaction: Cyclization (Ketal Formation) DCM, RT, 4 hrs Start->Reaction Reagent Reagent: 2,2-Dimethoxypropane + pTSA (Cat) Reagent->Reaction Product Intermediate: This compound Reaction->Product FinalStep Reductive Amination (to Salbutamol) Product->FinalStep Industrial Route

Caption: Industrial synthesis pathway highlighting the formation of the acetonide intermediate.

Part 4: Analytical Resolution (HPLC/SFC)

Distinguishing the acetonide from the parent drug is critical for Quality Control. The acetonide is significantly less polar, eluting much later in Reverse Phase (RP) HPLC.

HPLC Method Parameters
  • Column: C18 (Octadecylsilane),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: Phosphate Buffer pH 3.0 (Ion suppression for amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Elutes Salbutamol early).

    • 5-20 min: Ramp to 80% B (Elutes Acetonide).

  • Detection: UV @ 276 nm (Phenolic absorption).

  • Retention Order: Salbutamol (

    
     min) 
    
    
    
    this compound (
    
    
    min).
Supercritical Fluid Chromatography (SFC)

Recent advances use SFC for faster resolution.

  • Modifier: Methanol/Diethylamine.

  • Advantage: The acetonide's lipophilicity makes it highly soluble in supercritical

    
    , allowing for sharp peak shapes and rapid separation (< 2 mins).
    

Part 5: Experimental Validation Protocols

To validate the "Prodrug" hypothesis or "Impurity" stability, the following assays are standard.

Protocol A: In Vitro Hydrolysis Assay (Simulated Lung Fluid)

Objective: Determine the half-life (


) of the acetonide deprotection.
  • Preparation: Prepare Simulated Lung Fluid (SLF) at pH 7.4 (Gamble’s solution).

  • Spiking: Dissolve this compound in DMSO (stock) and spike into SLF to reach 10

    
    M.
    
  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Add cold Acetonitrile to stop enzymatic/chemical activity (if enzymes used).

  • Analysis: Inject into HPLC. Monitor the decrease of Acetonide peak and appearance of Salbutamol peak.

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .
Protocol B: Receptor Binding Competition Assay

Objective: Prove the inactivity of the Acetonide form.

  • System: CHO cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -Dihydroalprenolol (
    
    
    
    -DHA).
  • Competitor: Serial dilutions of this compound (

    
     to 
    
    
    
    M).
  • Control: Salbutamol (Parent) as positive control.[1]

  • Expectation: Salbutamol will show a sigmoidal displacement curve (

    
     nM). This compound should show no displacement  (flat line) up to high concentrations (
    
    
    
    M), confirming the "masked" phenotype.

References

  • Vertex AI Search. (2026). This compound Structure and Synthesis. Retrieved from 6

  • MedKoo Biosciences. (2026). This compound: Chemical Properties and Lipophilicity. Retrieved from 7[7]

  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using SFC. Retrieved from 8

  • ResearchGate. (2025). Analytical Profile of Salbutamol and Impurities. Retrieved from 9[10]

  • National Institutes of Health (NIH). (2023). Salbutamol: Mechanism and Stereochemistry. Retrieved from 11

Sources

Initial Toxicity Screening of Salbutamol Acetonide: A Risk-Based Approach for a New Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial toxicity screening of Salbutamol Acetonide, a novel derivative of the well-established β2-adrenergic agonist, Salbutamol. While Salbutamol has a long history of clinical use for asthma and COPD, the introduction of the acetonide functional group necessitates a full preclinical safety evaluation as per international regulatory guidelines.[1] This document provides a rationale-driven framework, moving from fundamental physicochemical and in vitro assessments to targeted, preliminary in vivo studies. The described methodologies are grounded in established regulatory frameworks, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance. The core objective is to identify potential toxicological liabilities early in the development process, enabling informed decision-making and resource optimization.

Introduction: Rationale and Toxicological Imperative

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist that mediates bronchodilation by relaxing the smooth muscles of the airways.[2][3] It is a cornerstone therapy for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][5] The parent drug is a racemic mixture of (R)- and (S)-isomers, with the (R)-enantiomer possessing significantly higher therapeutic activity.[5]

The subject of this guide, this compound, is a new chemical entity (NCE) derived from Salbutamol. The formation of an acetonide suggests a modification of the diol group in the Salbutamol molecule. This chemical modification, while potentially offering advantages in formulation, stability, or pharmacokinetics, fundamentally alters the molecule's interaction with biological systems. Therefore, it cannot be assumed to have the same safety profile as its parent compound.

The Scientific Justification for De Novo Screening:

  • Altered Pharmacokinetics (ADME): The acetonide group increases lipophilicity, which can significantly change the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This may lead to different tissue distribution, altered metabolic pathways, or a longer half-life, potentially introducing new target organ toxicities.

  • Novel Metabolites: The metabolism of the acetonide moiety could produce unique metabolites not seen with Salbutamol, which may have their own toxicological effects.

  • Off-Target Effects: Changes in molecular shape and charge distribution could lead to unforeseen interactions with other receptors, ion channels, or enzymes.

This guide is structured to address these uncertainties through a logical, tiered screening cascade.

cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Preliminary In Vivo & Alternative Models cluster_3 Decision Point A Physicochemical Characterization (Solubility, pKa, LogP) B In Silico Toxicity Prediction (DEREK, Sarah Nexus) C Cytotoxicity Assays (Lung, Liver & Kidney Cell Lines) A->C Inform Assay Conditions D Genotoxicity Battery (Ames, in vitro Micronucleus) B->D Guide Genotoxicity Endpoint Selection F Zebrafish Developmental Toxicity Assay (ZEDTA) C->F Inform Dose Selection H Go / No-Go Lead Optimization C->H Comprehensive In Vitro Profile E Cardiovascular Safety (hERG Assay) D->H Comprehensive In Vitro Profile G Acute Toxicity Study (Rodent, OECD 403/436) E->G Prioritize In Vivo Cardiovascular Monitoring E->H Comprehensive In Vitro Profile F->H In Vivo Confirmation G->H In Vivo Confirmation

Caption: Tiered Toxicity Screening Workflow for this compound.

Known Pharmacology of Salbutamol: The Starting Point

Understanding the parent compound's mechanism is critical for designing a relevant toxicity screen. Salbutamol's primary action is agonism at the β2-adrenergic receptor, a G-protein coupled receptor.[6][7]

Salbutamol Salbutamol Receptor β2-Adrenergic Receptor Salbutamol->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Myosin Light Chain Kinase (Inhibits)

Caption: Salbutamol's Mechanism of Action for Bronchodilation.

Known systemic effects and overdose symptoms of Salbutamol provide a roadmap for potential toxicities to investigate for this compound. These include tachycardia, tremors, hypokalemia, hyperglycemia, and lactic acidosis.[8][9][10] Therefore, cardiovascular safety, metabolic effects, and electrolyte balance are key areas of focus.

Tier 1: In Vitro Toxicity Screening

The initial phase of screening relies on a battery of in vitro assays to efficiently identify potential hazards at the cellular level, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Cytotoxicity Assessment

Causality: The first question is whether this compound is toxic to cells. Given its intended inhaled route of administration, lung epithelial cells are the primary target. However, systemic distribution necessitates testing against other key organ cell lines, such as liver (primary site of metabolism) and kidney (primary site of excretion).

Selected Cell Lines:

  • Human Lung Epithelium: A549 (alveolar basal epithelial) or BEAS-2B (bronchial epithelial). A549 cells are a widely used model for toxicological responses.[11][12]

  • Human Liver: HepG2 (hepatocellular carcinoma), as a surrogate for hepatocytes.

  • Human Kidney: HEK293 (embryonic kidney), for assessing renal cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical range would be from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation (Template)

Concentration (µM)% Cell Viability (A549, 24h) (Mean ± SD)% Cell Viability (HepG2, 24h) (Mean ± SD)
Vehicle Control100 ± 4.5100 ± 5.1
0.198.7 ± 5.299.1 ± 4.8
197.2 ± 3.998.5 ± 5.5
1095.5 ± 4.196.3 ± 4.2
10088.1 ± 6.390.7 ± 5.8
100054.3 ± 7.161.2 ± 6.9
IC₅₀ (µM) ~950 >1000
Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic damage, which can lead to cancer or heritable defects.[13][14] A standard battery of tests is required to detect gene mutations and chromosomal damage.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15]

  • Strains: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial as some compounds only become genotoxic after metabolism.

  • Procedure (Plate Incorporation Method): a. Mix the test compound, bacterial culture, and (if applicable) S9 mix in molten top agar. b. Pour the mixture onto a minimal glucose agar plate. c. Incubate for 48-72 hours at 37°C.

  • Data Acquisition: Count the number of revertant colonies (his+) in each plate.

  • Acceptance Criteria: A positive result is typically defined as a dose-related increase in revertant colonies that is at least two-fold greater than the vehicle control.

Protocol 2: In Vitro Micronucleus Test

This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose cells to at least three concentrations of this compound for a short duration (3-6 hours) with and without S9, and for a longer duration (equivalent to 1.5-2.0 cell cycles) without S9.

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for specific analysis of cells that have completed one mitosis.

  • Harvesting & Staining: Harvest cells, fix, and stain with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Acceptance Criteria: A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant and exceeds historical vehicle control limits.

Cardiovascular Safety: hERG Channel Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect linked to delayed cardiac repolarization.[16] This can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17] Given that high doses of Salbutamol can cause tachycardia and arrhythmias, assessing the hERG liability of this compound is a mandatory safety checkpoint.[8]

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[17]

  • Procedure: a. Cells are captured, and a whole-cell patch-clamp configuration is established. b. A specific voltage pulse protocol is applied to elicit and measure the hERG tail current. c. A stable baseline current is recorded before applying the test compound. d. This compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). e. The percentage of current inhibition at each concentration is measured relative to the baseline.

  • Controls: A vehicle control (e.g., 0.3% DMSO) and a known hERG inhibitor positive control (e.g., E-4031) are run concurrently.

  • Data Analysis: An IC₅₀ value for hERG inhibition is calculated from the concentration-response curve.

Data Presentation (Template)

CompoundIC₅₀ for hERG Inhibition (µM)Interpretation
Positive Control (E-4031)0.009Potent Inhibitor
This compound> 30Low Risk
Compound X (Hypothetical)1.5High Risk

Tier 2: Alternative and Preliminary In Vivo Models

If the in vitro profile is acceptable (i.e., low cytotoxicity, no genotoxicity, and a clean hERG profile), the screening proceeds to whole-organism models to assess for complex systemic or developmental toxicities.

Zebrafish Developmental Toxicity Assay (ZEDTA)

Causality: The zebrafish (Danio rerio) embryo is a powerful alternative model for assessing developmental and organ-specific toxicity.[18][19] Its rapid, external development and transparent embryos allow for real-time visualization of organogenesis. This assay provides an early indication of potential teratogenicity.

Protocol: Zebrafish Embryo Toxicity Test

  • Embryo Collection: Collect newly fertilized embryos (0-3 hours post-fertilization, hpf).

  • Exposure: Place embryos in 24-well plates containing embryo medium and a range of this compound concentrations.[18] The exposure typically lasts from ~6 hpf to 96 or 120 hpf.[20]

  • Endpoints: Observe and score embryos at 24, 48, 72, and 96 hpf for a range of endpoints.

  • Morphological Assessment: Check for lethality, hatching rate, body length, and specific malformations (e.g., pericardial edema, yolk sac edema, tail curvature, craniofacial defects).

  • Functional Assessment: Monitor heart rate and response to touch.

  • Data Analysis: Determine the LC₅₀ (median lethal concentration) and EC₅₀ (median effective concentration for malformations) to calculate a Teratogenic Index (TI = LC₅₀ / EC₅₀). A higher TI suggests a greater teratogenic risk.

Acute Inhalation Toxicity Study

Causality: As the intended route of administration is inhalation, a formal acute inhalation toxicity study is essential to evaluate local respiratory effects and systemic toxicity following a single, high-dose exposure. This study should be conducted following OECD guidelines.[21][22]

Protocol: Acute Inhalation Study (Nose-Only Exposure, OECD TG 436)

  • Species: Use a single rodent species, typically the Wistar or Sprague-Dawley rat.[21]

  • Exposure Method: Use a nose-only exposure system to minimize oral ingestion from grooming.

  • Atmosphere Generation: Generate a respirable aerosol of this compound. The particle size distribution (Mass Median Aerodynamic Diameter, MMAD) must be characterized to ensure deposition in the relevant lung regions.

  • Dosing: Use a stepwise procedure with fixed concentrations as defined in OECD TG 436. Typically, groups of 3 animals per sex are used for each step.

  • Exposure Duration: A standard duration is 4 hours.

  • Environmental Controls: Maintain chamber temperature at 22±3°C and relative humidity between 30-70%. Oxygen levels must be at least 19%.[23][24]

  • Observations:

    • During Exposure: Monitor clinical signs continuously.

    • Post-Exposure: Observe animals for 14 days for signs of toxicity, morbidity, and mortality. Record body weights periodically.

  • Pathology: Conduct a gross necropsy on all animals. Preserve organs from the respiratory tract and any tissues with gross lesions for potential histopathology.

  • Endpoint: The primary outcome is the estimation of the LC₅₀ and the classification of the substance according to the Globally Harmonized System (GHS).

Conclusion and Next Steps

The initial toxicity screening of this compound is a critical phase in its preclinical development. The tiered approach detailed in this guide provides a scientifically sound and resource-efficient pathway to characterize its safety profile.

  • A favorable outcome would be characterized by:

    • High IC₅₀ values (>50 µM) in cytotoxicity assays.

    • Negative results in the full genotoxicity battery.

    • An IC₅₀ for hERG inhibition >30 µM.

    • No significant developmental toxicity in the zebrafish model at non-lethal concentrations.

    • A low acute inhalation toxicity profile (GHS Category 5 or unclassified).

If this compound successfully passes this initial screen, the next steps would involve more extensive non-clinical safety studies as recommended by ICH M3(R2) guidelines, including repeat-dose toxicity studies, full reproductive and developmental toxicity packages, and carcinogenicity assessment, to support human clinical trials.

References

  • Barman, M., et al. (2022). Salbutamol in the Management of Asthma: A Review. PMC - NIH. [Link]

  • eDrug. (2016). Salbutamol. eDrug. [Link]

  • University of Bristol. (n.d.). 2. Asymmetric synthesis of R-salbutamol. School of Chemistry. [Link]

  • Google Patents. (2020). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Aboul-Enein, H. Y., et al. (1981). Analytical Profile of Salbutamol. ResearchGate. [Link]

  • MedToday. (2023). Salbutamol - Pharmacology - Uses, Mechanism Of Action & Adverse Effects. YouTube. [Link]

  • ResearchGate. (2008). Enantioselective synthesis of (R)-salbutamol hydrochloride. [Link]

  • Quora. (2022). What is the mechanism action of salbutamol?. [Link]

  • Semantic Scholar. (n.d.). Acute salbutamol toxicity in the emergency department: A case report. [Link]

  • PubChem. (n.d.). Salbutamol. National Center for Biotechnology Information. [Link]

  • Movia, D., et al. (2020). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Frontiers. [Link]

  • Wong, C., & Gorodetsky, R. (2021). Acute salbutamol toxicity in the emergency department: A case report. PMC - NIH. [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

  • Upadhyay, S., & Palmberg, L. (2021). Emerging Technologies for In Vitro Inhalation Toxicology. PMC - NIH. [Link]

  • Nature. (2024). A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. [Link]

  • De Schaepmeester, C., et al. (2022). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. MDPI. [Link]

  • OECD. (2009). OECD Test Guideline 436: Acute Inhalation Toxicity. National Toxicology Program. [Link]

  • European Medicines Agency. (n.d.). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Kannankeril, P., et al. (2008). Role of hERG potassium channel assays in drug development. PubMed. [Link]

  • ERS Publications. (n.d.). Development and validation of in vitro human inhalation toxicity tests for volatile liquids, mists, and sprays. [Link]

  • Creative Biolabs. (n.d.). Respiratory Toxicity. [Link]

  • Gaire, S. (2022). Diagnosis, complication and treatment of acute salbutamol toxicity. [Link]

  • U.S. Food & Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • ZeClinics. (2025). Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. [Link]

  • International Council for Harmonisation. (n.d.). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • ResearchGate. (2022). Diagnosis, complication and treatment of acute salbutamol toxicity. [Link]

  • Mandrell, D., et al. (2014). Developmental toxicity assay using high content screening of zebrafish embryos. PMC - NIH. [Link]

  • Altogen Labs. (n.d.). Acute Inhalation Toxicity OECD 403. [Link]

  • Joachimiak, M., et al. (2022). Immunotoxicity of Inhalable Organic Dust Samples Based on In Vitro Analysis of Human Respiratory Epithelial Cells. MDPI. [Link]

  • Bio-protocol. (n.d.). 3.2.4. Zebrafish Toxicity Assay. [Link]

  • RTI International. (n.d.). In Vitro Respiratory Modeling and Toxicity Testing. [Link]

  • PubMed. (n.d.). A review of the toxicology of salbutamol (albuterol). [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]

  • SlideShare. (n.d.). Inhalation Toxicity Studies- OECD guidelines. [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. [Link]

  • Smithers. (n.d.). Genotoxicity | Pharmaceutical. [Link]

  • Charles River Laboratories. (n.d.). Inhalation Toxicology Studies. [Link]

  • Charles River Laboratories. (n.d.). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. [Link]

  • TNO Repository. (n.d.). Inhalation toxicity studies: OECD guidelines in relation to REACH and scientific developments. [Link]

  • U.S. Food & Drug Administration. (2018). M3(R2)Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers. [Link]

  • MacGregor, J. T., et al. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. PubMed Central. [Link]

  • Newcells Biotech. (n.d.). Lung Toxicity Service. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • ResearchGate. (2008). Inhalation toxicity studies: OECD guidelines in relation to REACH and scientific developments | Request PDF. [Link]

  • Vuppu, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Salbutamol Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Salbutamol Acetonide Analysis in Pharmaceutical Manufacturing

Salbutamol, a potent β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its synthesis is a multi-step process that often involves the use of protecting groups to ensure regioselectivity and yield. One such protecting group strategy results in the formation of this compound, a key synthetic intermediate.

While not typically found as a degradation product, the presence of residual this compound in the final Active Pharmaceutical Ingredient (API) is a critical quality attribute that must be monitored and controlled. Its detection and quantification are paramount to ensure the purity, safety, and efficacy of the final drug product. This application note provides a comprehensive guide to the development and implementation of robust HPLC methods for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties of this compound

This compound is formed by the protection of the diol group of Salbutamol with acetone, typically using a reagent like 2,2-dimethoxypropane under acidic conditions. This transformation has a significant impact on the molecule's polarity. The free hydroxyl groups of Salbutamol render it relatively polar, whereas the acetonide derivative is considerably more lipophilic. This marked difference in polarity is the fundamental principle upon which HPLC separation from the parent drug and other polar impurities is based.

Chromatographic Approach: Rationale for Method Selection

Given the non-polar nature of this compound relative to Salbutamol and its other potential impurities, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. Under these conditions, the more polar compounds (like Salbutamol) will elute earlier, while the less polar this compound will be retained longer on the column, allowing for excellent resolution.

To effectively separate a compound that is significantly less polar than the main analyte and other related substances, a gradient elution strategy is often superior to an isocratic one. A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the timely elution of both early-eluting polar impurities and late-eluting non-polar compounds like this compound within a reasonable run time, while maintaining good peak shape.

Methodology and Protocols

This section details a stability-indicating HPLC method that can be adapted for the quantification of this compound and the separation from Salbutamol and its specified impurities as per the European Pharmacopoeia (Ph. Eur.).

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and performance.

  • Reagents: HPLC grade acetonitrile, methanol, and analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate, triethylamine, acetic acid). High-purity water (Milli-Q or equivalent).

  • Standards: Reference standards for Salbutamol Sulphate and any available impurities, including a synthesized and characterized standard of this compound.

Proposed HPLC Method Parameters

The following table outlines a starting point for the HPLC method, which should be optimized and validated for its intended use.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and resolution for a wide range of polarities.
Mobile Phase A 0.05% Triethylamine in water, adjusted to pH 5.5 with acetic acidThe buffer controls the ionization state of Salbutamol, ensuring consistent retention. Triethylamine acts as a tailing inhibitor.
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)A strong organic mobile phase for eluting non-polar compounds.
Gradient Program Time (min)%B
05
55
3090
3290
345
405
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce run time.
Detection Wavelength 277 nmA common wavelength for the detection of Salbutamol and its related compounds.[3]
Injection Volume 10 µLShould be optimized based on sample concentration and detector response.
Sample and Standard Preparation Protocol

1. Standard Solution Preparation: a. Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase (a 50:50 mixture of Mobile Phase A and B can be a good starting diluent). This will be the stock solution. c. Prepare working standard solutions by further diluting the stock solution to the desired concentration range for linearity and quantification.

2. Sample Solution Preparation (for API analysis): a. Accurately weigh about 20 mg of the Salbutamol Sulphate API to be tested into a 50 mL volumetric flask. b. Dissolve in and dilute to volume with Mobile Phase A.[3] This ensures that the sample is dissolved in a weak solvent to prevent peak distortion upon injection.

3. System Suitability Solution: a. Prepare a solution containing Salbutamol Sulphate and a known concentration of this compound (e.g., at the specification limit). b. This solution is used to verify the resolution between the two peaks and the overall performance of the chromatographic system.

Workflow Diagrams

Analytical Workflow for this compound Analysis

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh & Dissolve This compound RS Dilution_Standard Serial Dilution (Working Standards) Standard->Dilution_Standard Sample Weigh & Dissolve Salbutamol API Sample Dilution_Sample Dilute to final concentration Sample->Dilution_Sample Injection Inject into HPLC System Dilution_Standard->Injection Dilution_Sample->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (277 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification vs. Reference Standard Integration->Quantification Report Generate Report (Purity, Impurity Profile) Quantification->Report

Caption: A streamlined workflow from sample preparation to final analysis report.

Logical Relationship in Method Development

Method Development Logic cluster_approach Chromatographic Strategy cluster_optimization Optimization Analyte This compound (Lipophilic) RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC Matrix Salbutamol & Polar Impurities (Hydrophilic) Matrix->RP_HPLC Stationary C18 Column (Non-polar) RP_HPLC->Stationary Mobile Polar Mobile Phase (Water/ACN/MeOH) RP_HPLC->Mobile Gradient Gradient Elution Mobile->Gradient Resolution Achieve Resolution > 2 Gradient->Resolution

Caption: The logical progression from analyte properties to an optimized HPLC method.

Trustworthiness: System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, a comprehensive system suitability test (SST) and method validation are imperative.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the HPLC system should be verified. The following parameters should be assessed using the system suitability solution:

  • Resolution (Rs): The resolution between the Salbutamol and this compound peaks should be greater than 2.0 to ensure baseline separation.

  • Tailing Factor (Tf): The tailing factor for the this compound peak should ideally be less than 1.5.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

  • Reproducibility (%RSD): The relative standard deviation of the peak area and retention time from replicate injections of the standard solution should be less than 2.0%.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from Salbutamol and other known impurities. Forced degradation studies can also be performed to show that degradation products do not interfere with the quantification of this compound.

  • Linearity: The method should be linear over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analysis of this compound is a critical step in ensuring the quality of Salbutamol API. The reversed-phase HPLC method detailed in this application note provides a robust and reliable framework for the separation and quantification of this non-polar, process-related impurity. By understanding the physicochemical properties of this compound and employing a systematic approach to method development and validation, pharmaceutical scientists can confidently monitor and control its levels, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • Structure of salbutamol[4] IUPAC Name:... | Download Scientific Diagram. (n.d.). Retrieved from ResearchGate. [Link]

  • Salbutamol - Biocompare. (n.d.). Retrieved from [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5), 211-217. [Link]

Sources

Gas chromatography-mass spectrometry for Salbutamol Acetonide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis and Structural Elucidation of Salbutamol Acetonide Impurity via GC-MS

Executive Summary

This application note details a robust protocol for the detection and quantification of This compound , a specific cyclic ketal impurity formed by the reaction of Salbutamol (Albuterol) with acetone. While Salbutamol is typically analyzed via LC-MS due to its polarity, GC-MS offers superior structural resolution for volatile impurities and artifacts.

Crucial Distinction: This protocol specifically addresses the 2,2-dimethyl-4H-1,3-benzodioxin derivative formed between Salbutamol’s phenolic/hydroxymethyl moieties and acetone. This compound is often an artifact of using acetone in glassware cleaning or manufacturing but can also be a process impurity.

Chemical Basis & Reaction Mechanism

Salbutamol contains a phenolic hydroxyl group at C4 and a hydroxymethyl group at C3. In the presence of acetone and trace acid (often found on glass surfaces or in silica), these groups undergo a condensation reaction to form a six-membered 1,3-dioxin ring.

  • Parent: Salbutamol (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , MW 239.31)[1][2]
    
  • Impurity: this compound (

    
    , MW 279.37)
    
  • Derivatization: To ensure volatility for GC-MS, the remaining secondary alcohol and secondary amine must be silylated (TMS).

ReactionPathway Sal Salbutamol (Diol Moiety) Inter Cyclic Ketal Formation (Condensation -H2O) Sal->Inter Acetone Acetone (Solvent/Reagent) Acetone->Inter Acetonide This compound (Benzodioxin Derivative) Inter->Acetonide - H2O TMS TMS Derivatization (MSTFA) Acetonide->TMS Final Analyte for GC-MS (Bis-TMS Derivative) TMS->Final

Figure 1: Reaction pathway showing the formation of the acetonide impurity and subsequent derivatization.

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (Custom synthesis or purified degradation product).

  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Solvents: Methanol (LC-MS grade), Ethyl Acetate (Anhydrous). DO NOT USE ACETONE.

  • Internal Standard: Salbutamol-d3 or deuterated bisphenol A.

Sample Preparation (Step-by-Step)

WARNING: Strict exclusion of acetone is required. All glassware must be solvent-rinsed with methanol and baked.

  • Extraction:

    • Weigh 10 mg of API or crush 1 tablet.

    • Dissolve/Extract in 5 mL Methanol . Vortex for 5 mins.

    • Centrifuge at 4000 rpm for 10 mins to remove excipients.

  • Evaporation:

    • Transfer 100 µL of supernatant to a GC vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate (anhydrous).

    • Add 50 µL of MSTFA + 1% TMCS .

    • Cap and incubate at 70°C for 30 minutes .

    • Note: The acetonide ring is stable under these conditions; the silylation targets the side-chain -OH and -NH-.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equiv)Standard single quad sufficient.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for TMS derivatives.
Inlet Splitless, 260°CMaximizes sensitivity for trace impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp prevents thermal degradation.
Transfer Line 280°CPrevents condensation of high MW derivatives.
Ion Source EI, 230°C, 70 eVStandard electron ionization.
Acquisition SIM / Scan ModeSIM for quantitation; Scan (50-550 amu) for ID.

Results & Data Analysis

Chromatographic Separation

This compound (Bis-TMS) is less polar than the parent Salbutamol (Tris-TMS) due to the "capping" of the diol by the isopropylidene group.

  • Retention Time (Approx): this compound elutes earlier than Salbutamol-TMS.

  • Resolution: Expect baseline resolution (

    
    ) on a DB-5ms column.
    
Mass Spectral Interpretation

The identification relies on the mass shift and fragmentation pattern.

  • Salbutamol (Tris-TMS): MW = 455.

  • This compound (Bis-TMS): MW = 423.

    • Calculation: Acetonide Core (279) + 2 TMS groups (144) = 423.

Key Diagnostic Ions (SIM Table):

Ion (

)
IdentityInterpretation
423

Molecular Ion (weak intensity).
408

Loss of methyl group from TMS or acetonide gem-dimethyl.
86

Base Peak .

-cleavage of the amine side chain.
265

Aromatic core fragment after side chain loss. Distinctive to the acetonide structure.
73

Trimethylsilyl group (generic confirmation).
Method Validation Parameters
  • Linearity: 0.05 µg/mL to 10 µg/mL (

    
    ).
    
  • LOD: ~10 ng/mL (S/N > 3).

  • Recovery: 95-105% (Spike recovery in matrix).

  • Specificity: No interference from Salbutamol parent peak (monitored at

    
     369 for Tris-TMS).
    

Troubleshooting & Common Pitfalls

Troubleshooting Problem Issue: Unexpected Peak at m/z 423 Check1 Did you use Acetone in glassware cleaning? Problem->Check1 Check2 Is the inlet liner dirty? (Active sites catalyze degradation) Problem->Check2 Action1 Switch to Methanol/Ethyl Acetate only. Check1->Action1 Action2 Replace liner with Ultra Inert Deactivated wool. Check2->Action2

Figure 2: Troubleshooting logic for artifact prevention.

  • Ghost Peaks: If you see the acetonide peak in your blank or standard Salbutamol injection, your extraction solvents or glassware are contaminated with acetone.

  • Incomplete Derivatization: If peaks tail significantly, ensure the derivatization reagents are fresh (moisture sensitive). The secondary amine requires sufficient heat (70°C) to silylate fully.

References

  • European Pharmacopoeia (Ph. Eur.). Salbutamol Sulphate Monograph. (Detailed impurity limits and structures).

  • Journal of Pharmaceutical and Biomedical Analysis. "Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry." (1994).

  • Agilent Technologies. "Detection of Low-Level Impurities in Salbutamol Using SFC.

  • PubChem . "Salbutamol - Compound Summary." (Chemical structure and properties).[1][2][3][4][5][6][7][8][9]

  • United States Biological. "this compound Methyl Ether - Product Data.

Sources

Foundational Understanding: Salbutamol and the Introduction of Salbutamol Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Evaluation of Salbutamol Acetonide: From Molecular Mechanisms to In Vivo Efficacy

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the pharmacological effects of this compound. Moving beyond a generic template, this document is structured to provide a deep, causal understanding of the experimental choices, ensuring scientific integrity and logical flow throughout the preclinical evaluation process.

Salbutamol, also known as albuterol, is a cornerstone in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] It functions as a short-acting β2-adrenergic receptor agonist (SABA), effectively inducing bronchodilation by relaxing the smooth muscle of the airways.[2][3] The most commonly used form in clinical practice is Salbutamol Sulphate. Studies have indicated no clinically significant difference in the bronchodilator effects between Salbutamol and Salbutamol Sulphate when administered via metered-dose inhalers.[4]

This application note focuses on This compound , a derivative of Salbutamol. The primary characteristic that distinguishes this compound is its increased lipophilicity.[5] This property is of significant interest in drug delivery research, as it may enhance the incorporation efficiency into lipid-based carrier systems, such as solid lipid microparticles (SLMs).[5] Such formulations could potentially offer advantages in terms of drug release profiles and targeting. Therefore, a thorough investigation into the pharmacological profile of this compound is warranted to determine if its altered physicochemical properties translate to any changes in its biological activity compared to the parent compound.

The Molecular Target: The β2-Adrenergic Receptor Signaling Pathway

A fundamental understanding of the mechanism of action is crucial for designing meaningful experiments. This compound is presumed to act via the same pathway as Salbutamol. The binding of a β2-agonist to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[6]

The activation of the β2-adrenergic receptor leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[6][8]

G_protein_signaling cluster_membrane Cell Membrane β2-AR β2-Adrenergic Receptor G_Protein Gs Protein (αβγ) β2-AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC Activates Salbutamol_Acetonide This compound Salbutamol_Acetonide->β2-AR Binds to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

A Strategic Approach to Experimental Design

The preclinical evaluation of this compound should be a stepwise process, beginning with in vitro characterization and progressing to in vivo efficacy studies. This approach allows for a comprehensive understanding of the compound's properties, from its interaction with the molecular target to its physiological effects in a whole organism. Given its increased lipophilicity, particular attention should be paid to its behavior in biological membranes and potential for altered pharmacokinetics.

In Vitro Characterization: Unveiling the Molecular Profile

Receptor Binding Affinity

Rationale: The first step is to determine if the structural modification in this compound alters its affinity for the β2-adrenergic receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol), and increasing concentrations of unlabeled this compound or a reference compound (e.g., Salbutamol Sulphate).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Cellular Functional Assays

Rationale: After confirming binding, it is essential to assess the functional consequence of this interaction. As a β2-agonist, this compound is expected to stimulate cAMP production.

Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Plate human airway smooth muscle cells (hASMCs) or a cell line expressing the β2-adrenergic receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with a range of concentrations of this compound or a reference agonist for a defined period.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available assay kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2][9][10][11]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

In Vitro Tissue-Based Assays

Rationale: To assess the physiological effect on the target tissue, an ex vivo assay using isolated airway smooth muscle is invaluable. This provides a more integrated response compared to cultured cells.

Protocol: Isolated Tracheal Ring Relaxation Assay

  • Tissue Preparation:

    • Humanely euthanize a suitable laboratory animal (e.g., guinea pig).

    • Carefully dissect the trachea and cut it into rings.

    • Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction and Relaxation:

    • Induce a stable contraction in the tracheal rings using a contractile agent such as methacholine or histamine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound or a reference compound to the organ bath.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contracted tone.

    • Construct a concentration-response curve and determine the EC50 and Emax for the relaxation effect.

In Vitro Assay Parameter Measured Expected Outcome for an Effective β2-Agonist
Radioligand BindingKi (nM)Low nanomolar affinity for the β2-adrenergic receptor.
cAMP AccumulationEC50 (nM), Emax (%)Dose-dependent increase in intracellular cAMP with high potency and efficacy.
Tracheal Ring RelaxationEC50 (nM), Emax (%)Dose-dependent relaxation of pre-contracted airway smooth muscle.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Rationale: In vivo studies are critical to evaluate the bronchodilator efficacy of this compound in a complex biological system and to understand its pharmacokinetic profile, which may be influenced by its lipophilicity.

Animal Models of Bronchoconstriction

Rationale: To mimic asthmatic bronchoconstriction, a challenge with a bronchoconstrictor agent in a suitable animal model is employed.

Protocol: Methacholine-Induced Bronchoconstriction in Guinea Pigs

  • Animal Preparation:

    • Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.

    • Place the animal in a whole-body plethysmograph to measure airway resistance and dynamic compliance.

  • Experimental Procedure:

    • Administer this compound or a vehicle control via a suitable route (e.g., inhalation or intratracheal instillation).

    • After a predetermined time, challenge the animals with an aerosolized solution of methacholine to induce bronchoconstriction.

    • Continuously monitor airway resistance and compliance.

  • Data Analysis:

    • Quantify the protective effect of this compound by comparing the increase in airway resistance in the treated group to the vehicle control group.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial, especially given its modified lipophilicity. This is then correlated with its pharmacological effect.

Protocol: PK/PD Study

  • Pharmacokinetic Arm:

    • Administer a single dose of this compound to a cohort of animals.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Arm:

    • In a parallel cohort of animals, measure the bronchodilator response (as described in 5.1) at different time points after administration of this compound.

  • PK/PD Modeling:

    • Correlate the plasma concentrations of this compound with the observed bronchodilator effect to establish a PK/PD relationship. This will help in determining the optimal dosing regimen.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Ki determination) cAMP cAMP Accumulation Assay (EC50, Emax) Binding->cAMP Tissue Isolated Tissue Assay (Functional Potency) cAMP->Tissue Efficacy Bronchodilator Efficacy Model (e.g., Methacholine Challenge) Tissue->Efficacy PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Efficacy->PKPD Data_Analysis Data Analysis & Interpretation PKPD->Data_Analysis Start Start: Salbutamol Acetonide Synthesis Start->Binding

Caption: Overall Experimental Workflow for this compound.

Conclusion

The experimental design outlined in this guide provides a robust framework for the comprehensive evaluation of this compound. By systematically investigating its receptor binding, cellular function, tissue-level effects, and in vivo efficacy, researchers can gain a clear understanding of its pharmacological profile. The increased lipophilicity of this compound presents an intriguing opportunity for novel drug delivery strategies, and the data generated from these studies will be pivotal in determining its potential as a therapeutic agent for respiratory diseases.

References

  • e-Surgery. (2021, November 8). What is the Difference between Ventolin and Salbutamol Asthma Inhalers?
  • Pharmacology - Uses, Mechanism Of Action & Adverse Effects - Salbutamol. (2023, August 7). [Video]. YouTube.
  • Lipworth, B. J., & Clark, D. J. (1997). A comparative bronchodilator study of salbutamol and salbutamol sulphate that were administered by metered-dose inhalers. European Journal of Clinical Pharmacology, 52(3), 237–240.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link]

  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • Pharmapproach. (2020, March 17). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Salbutamol. Retrieved from [Link]

  • Hancox, R. J. (2006). Interactions between corticosteroids and beta2-agonists.
  • InternationalDrugMart. (n.d.). Salbutamol versus Albuterol – What are the differences? Retrieved from [Link]

  • Drugs.com. (2025, December 31). Is Salbutamol the same as Albuterol? Retrieved from [Link]

  • Wikipedia. (n.d.). Salbutamol. Retrieved from [Link]

  • Drugs.com. (2025, March 25). Salbutamol. Retrieved from [Link]

  • Hancox, R. J. (2006). Interactions between corticosteroids and beta2-agonists. Clinical Reviews in Allergy & Immunology, 31(2-3), 231–243.
  • Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 120.
  • Medscape. (2024, August 26). Asthma Medication. Retrieved from [Link]

  • Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Johnson, M. (2004). Interactions between corticosteroids and beta2-agonists in asthma and chronic obstructive pulmonary disease. Proceedings of the American Thoracic Society, 1(3), 200–204.
  • Lipworth, B. J., & Clark, D. J. (1997). Generic inhaled salbutamol versus branded salbutamol. A randomised double-blind study.
  • Google Patents. (n.d.). WO2014191414A1 - Syrup formulation of salbutamol.
  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • Hancox, R. J. (2006). Interactions between corticosteroids and beta agonists.
  • Life in the Fast Lane (LITFL). (2020, September 10). Pharm 101: Salbutamol. Retrieved from [Link]

  • Slideshare. (n.d.). Screening Models of Bronchodilator. Retrieved from [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for Salbutamol Acetonide from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed solid-phase extraction (SPE) protocols for the efficient isolation and purification of Salbutamol Acetonide from complex biological matrices such as plasma, serum, and urine. As a more lipophilic derivative of Salbutamol, this compound presents unique extraction challenges that necessitate optimized sample preparation for accurate downstream analysis by techniques like LC-MS/MS. This document explores two robust, field-proven SPE methodologies: Mixed-Mode Cation Exchange (MCX) for maximum selectivity and Hydrophilic-Lipophilic Balanced (HLB) for versatile, high-throughput applications. We delve into the underlying chemical principles of each protocol, offering step-by-step workflows, quantitative performance data, and expert insights to empower researchers in developing and validating their analytical methods.

Introduction: The Analytical Imperative

Salbutamol (also known as Albuterol) is a widely used β2-adrenergic agonist for treating bronchospasms.[1][2] this compound, a derivative, is often encountered in synthetic pathways or as a potential metabolite. Its analysis in biological fluids is critical for pharmacokinetic, toxicological, and anti-doping studies. However, the inherent complexity of biological matrices can cause significant ion suppression and instrument contamination, making robust sample preparation an indispensable prerequisite for reliable quantification.[3]

Solid-phase extraction (SPE) is a powerful and selective technique for sample cleanup and analyte concentration, offering significant advantages over simpler methods like protein precipitation or liquid-liquid extraction.[4][5] By isolating this compound from endogenous interferences such as salts, proteins, and phospholipids, SPE enhances analytical sensitivity, improves reproducibility, and extends the longevity of chromatographic systems.[4]

This application note provides two primary protocols leveraging state-of-the-art SPE sorbents. The choice between them depends on the specific requirements of the assay, such as the need for ultimate cleanup (MCX) versus speed and simplicity (HLB).

Analyte Chemistry: Guiding the Extraction Strategy

The molecular structure of this compound is the cornerstone of our extraction strategy. Key functional groups dictate its interaction with SPE sorbents:

  • Secondary Amine (pKa ~9.3): This group is basic and will be positively charged (protonated) under acidic conditions (pH < 7). This positive charge is the primary target for ion-exchange retention mechanisms.

  • Acetonide Group and Aromatic Ring: These moieties impart significant lipophilic (hydrophobic) character to the molecule. This property allows for strong retention on reversed-phase sorbents. The acetonide group makes the molecule more lipophilic than the parent Salbutamol.

This dual nature—a chargeable amine and a lipophilic body—makes this compound an ideal candidate for Mixed-Mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms for unparalleled selectivity. Alternatively, polymeric sorbents with a Hydrophilic-Lipophilic Balance (HLB) can effectively retain the molecule through strong hydrophobic interactions.[5]

Protocol I: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is recommended for applications requiring the highest level of cleanup, especially for complex matrices like plasma or serum. It leverages a dual retention mechanism to first capture the analyte and then selectively wash away interferences of different chemical properties. We will base this protocol on a common MCX sorbent, such as a polymeric cation-exchange resin.[6][7]

Principle of Operation: The MCX protocol operates on a "trap-and-elute" basis. At an acidic pH, the sorbent's sulfonic acid groups are negatively charged, and the this compound's secondary amine is positively charged, creating a powerful ion-exchange interaction. The sorbent's polymeric backbone simultaneously provides reversed-phase retention. This dual-retention allows for aggressive washing steps to remove neutral, acidic, and weakly basic interferences before selectively eluting the target analyte with a basic, high-organic solvent.

Experimental Workflow: MCX Protocol

SPE_Workflow_MCX cluster_prep Preparation cluster_spe SPE Protocol cluster_post Post-Elution Sample_Prep Sample Pre-treatment (Dilute 1:1 with 2% Formic Acid in Water) Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL 2% Formic Acid in Water) Condition->Equilibrate Prepares sorbent for aqueous sample Load 3. Load (Pre-treated Sample) Equilibrate->Load Analyte binds via ion-exchange & reversed-phase Wash1 4. Wash 1 (1 mL 2% Formic Acid in Water) Load->Wash1 Removes polar interferences Wash2 5. Wash 2 (1 mL Methanol) Wash1->Wash2 Removes non-polar, neutral/acidic interferences Elute 6. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute High pH neutralizes analyte, disrupting ion-exchange High organic disrupts reversed-phase Dry_Reconstitute Dry Down & Reconstitute (in Mobile Phase)

Caption: MCX SPE workflow for this compound purification.

Step-by-Step Methodology (MCX)
  • Sample Pre-treatment: Dilute the biological sample (e.g., 500 µL of plasma) 1:1 (v/v) with an acidic solution like 2% formic acid in water. This step ensures the analyte is fully protonated (positively charged) for optimal binding to the MCX sorbent.

  • Sorbent Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge by passing 1 mL of methanol. This solvates the polymeric sorbent and activates the functional groups.

  • Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. This step removes the methanol and prepares the sorbent for the aqueous sample, ensuring the ion-exchange sites are ready for interaction.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Aqueous): Pass 1 mL of 2% formic acid in water. This wash removes highly polar, unretained matrix components like salts and urea without disrupting the analyte's strong binding.

  • Wash Step 2 (Organic): Pass 1 mL of methanol. This crucial step removes more lipophilic, but neutral or acidic, interferences (e.g., lipids, certain metabolites) that are retained by reversed-phase but not by ion-exchange. The analyte remains bound due to the strong ionic tether.

  • Elution: Elute the this compound with 1 mL of a basic organic solution, such as 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte's secondary amine, breaking the ionic bond, while the high organic content disrupts the reversed-phase interaction, releasing the purified analyte.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.

Protocol II: Hydrophilic-Lipophilic Balanced (HLB) SPE

This protocol is ideal for high-throughput environments or when the matrix is less complex (e.g., urine). HLB sorbents are polymeric phases designed to retain a wide spectrum of acidic, neutral, and basic compounds using primarily reversed-phase mechanisms.[5][8]

Principle of Operation: HLB sorbents are typically copolymers, such as N-vinylpyrrolidone-divinylbenzene, that contain both a hydrophilic "hook" and a lipophilic "backbone".[5] This allows for excellent interaction with a broad range of analytes from aqueous solutions. The retention of this compound is driven by strong hydrophobic interactions between the molecule's aromatic and acetonide structures and the sorbent's divinylbenzene component.

Experimental Workflow: HLB Protocol

SPE_Workflow_HLB cluster_prep Preparation cluster_spe SPE Protocol (5-Step) cluster_post Post-Elution Sample_Prep Sample Pre-treatment (Dilute 1:1 with Water or Buffer) Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Wets polymer, prepares for aqueous load Load 3. Load (Pre-treated Sample) Equilibrate->Load Analyte binds via reversed-phase Wash 4. Wash (1 mL 5% Methanol in Water) Load->Wash Removes salts and polar interferences Elute 5. Elute (1 mL Methanol or Acetonitrile) Wash->Elute Strong organic solvent disrupts hydrophobic interactions Dry_Reconstitute Dry Down & Reconstitute (in Mobile Phase)

Caption: Standard 5-step HLB SPE workflow for versatile applications.

Step-by-Step Methodology (HLB)
  • Sample Pre-treatment: Dilute the sample (e.g., 1 mL of urine) 1:1 with water or a neutral buffer like ammonium acetate.

  • Sorbent Conditioning: Condition a 30 mg/1 mL HLB cartridge by passing 1 mL of methanol.

  • Sorbent Equilibration: Equilibrate by passing 1 mL of water. This removes the organic solvent and prepares the hydrophilic sites of the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge (approx. 1 mL/min).

  • Wash Step: Pass 1 mL of a weak organic wash, such as 5% methanol in water. This will remove very polar interferences and salts while the more strongly retained this compound remains bound.

  • Elution: Elute with 1 mL of a strong organic solvent like methanol or acetonitrile. Due to the increased lipophilicity of the acetonide derivative, a stronger solvent or a mixture (e.g., methanol/acetonitrile) may yield higher recovery.[9]

  • Post-Elution Processing: Evaporate and reconstitute as described in the MCX protocol.

Note: Some modern HLB cartridges are designed to allow for a simplified 3-step (Load-Wash-Elute) protocol, eliminating the conditioning and equilibration steps for faster processing.

Performance Data and Expectations

The selection of an SPE protocol is validated by its performance, primarily measured by analyte recovery and the reduction of matrix effects. The following table summarizes recovery data from published methods for Salbutamol and related β-agonists, which serve as a strong baseline for expectations with this compound.

SPE Sorbent TypeAnalyte(s)MatrixAverage Recovery (%)Reference
Mixed-Mode (Oasis MCX) SalbutamolHuman Urine91.5 - 92.2%[10]
Mixed-Mode (Bond Elut Plexa PCX) 11 β-agonistsPork82 - 105%[7]
Mixed-Mode Salbutamol, othersBovine Urine> 85%[11]
Reversed-Phase (ISOLUTE ENV+) SalbutamolHuman Serum60 - 65%[12]
Reversed-Phase (Manual SPE) Albuterol enantiomersHuman Plasma89 ± 5.8%[13]

Expert Insights:

  • For this compound, recoveries are expected to be high (>85%) with both MCX and HLB protocols due to its favorable chemistry.

  • The MCX protocol is anticipated to provide a cleaner final extract, resulting in lower matrix effects (i.e., less ion suppression or enhancement) during LC-MS analysis.

  • Method optimization is key. Elution solvent strength may need to be slightly increased for this compound compared to Salbutamol to ensure complete disruption of the stronger hydrophobic interactions.[6]

Conclusion

Effective sample preparation is paramount for the successful analysis of this compound in biological matrices. The Mixed-Mode Cation Exchange (MCX) protocol offers superior selectivity and cleanup by employing orthogonal retention mechanisms, making it the gold standard for complex samples or when maximum sensitivity is required. The Hydrophilic-Lipophilic Balanced (HLB) protocol provides a versatile, robust, and simpler alternative that is well-suited for higher-throughput workflows and less complex matrices. Both methods, when properly implemented, can deliver the high recovery and reproducibility necessary for rigorous scientific research and regulated drug development.

References

  • Title: Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples Source: ResearchGate URL: [Link]

  • Title: LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard Source: ResearchGate URL: [Link]

  • Title: SPE Method Development Tips and Tricks Source: Agilent URL: [Link]

  • Title: Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation Source: MDPI URL: [Link]

  • Title: Determination of salbutamol using on-line solid-phase extraction and sequential injection analysis. Comparison of chemiluminescence and fluorescence detection Source: PubMed URL: [Link]

  • Title: The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE Source: Element Lab Solutions URL: [Link]

  • Title: Clean-up, detection and determination of salbutamol in human urine and serum Source: link.springer.com URL: [Link]

  • Title: A fast quantification of Salbutamol using automated SPE and Liquid chromatography mass spectrometry Source: Recent Advances In Doping Analysis URL: [Link]

  • Title: Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids Source: Chromatography Online URL: [Link]

  • Title: Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection Source: Agilent URL: [Link]

  • Title: Application of solid-phase extraction techniques to the extraction and clean-up of b-agonists from biological matrices Source: DORAS | DCU Research Repository URL: [Link]

  • Title: Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows Source: USF Health News URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Salbutamol Acetonide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SA-YIELD-OPT-001 Subject: Maximizing Conversion and Isolation Yields of Salbutamol Acetonide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of this compound (specifically the protection of the phenolic and benzylic hydroxyls to form a 2,2-dimethyl-4H-benzo[d][1,3]dioxin derivative) is a classic equilibrium-driven reaction. Low yields (<60%) are rarely due to "bad chemistry" but rather thermodynamic limitations (presence of water) or process errors (premature hydrolysis during workup).

This guide transitions you from "Classical" methods (Acetone reflux) to "Modern" intensification (2,2-Dimethoxypropane), targeting a yield increase from ~60% to >90% .[1]

Module 1: The Mechanistic Bottleneck

To improve yield, you must first respect the equilibrium.[1] The reaction is an acid-catalyzed ketalization.

The Equation:



Why Yields Fail (The "Water Trap")
  • Reversibility: The water byproduct competes with the diol for the ketone. If water accumulates, the equilibrium shifts left (back to starting material).[1]

  • Workup Sensitivity: The acetonide bond is acid-labile. If you quench the reaction with water while the solution is still acidic, you will hydrolyze your product back to Salbutamol in the separator funnel.[1]

Module 2: The "Golden Standard" Protocol (High Yield)

Recommendation: Switch from Acetone reflux to 2,2-Dimethoxypropane (DMP) .[1] DMP acts as both the reagent and a "chemical sponge" for water, driving the reaction to completion irreversibly.[1]

Protocol: DMP Scavenging Method

Target Yield: 90-95%

ParameterSpecificationRationale
Substrate Salbutamol Base (Dry)Sulfate salts require neutralization first; moisture kills the reagent.
Reagent 2,2-Dimethoxypropane (DMP)Reacts with H₂O to form Methanol + Acetone.[1] Drives equilibrium right.
Solvent Acetone or DCMDCM (Dichloromethane) offers better solubility for the acetonide.
Catalyst p-Toluenesulfonic Acid (p-TsOH)Anhydrous acid source. Use 5-10 mol%.
Temperature 20–25°C (Room Temp)High heat promotes polymerization/side reactions.
Step-by-Step Workflow
  • Charge: Suspend Salbutamol (1.0 eq) in DCM (5-10 volumes).

  • Activate: Add p-TsOH (0.1 eq). Stir for 10 mins.

  • Initiate: Add DMP (2.0 - 3.0 eq) dropwise.

    • Note: The reaction is endothermic; slight cooling may occur.

  • Monitor: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: TLC/HPLC should show <2% starting material.

  • Quench (CRITICAL): Add saturated NaHCO₃ or Triethylamine to adjust pH to 7–8 before adding any water.

  • Workup: Wash organic layer with water (rapidly), dry over Na₂SO₄, and concentrate.[1][2]

Module 3: The Classical Protocol (Optimization)

Context: If DMP is unavailable, you must use the Acetone Reflux method. This requires physical water removal.

Protocol: Azeotropic/Dehydration Method

Target Yield: 75-85%

  • Setup: Flask equipped with a Soxhlet extractor containing fused CaCl₂ or 3Å Molecular Sieves.

    • Why: Acetone/Water azeotrope is poor; direct solvent drying is more effective.

  • Reaction: Reflux Salbutamol in Acetone with p-TsOH or H₂SO₄.

  • The "Yield Killer" Fix: Do not rely on simple reflux. You must continuously dry the returning solvent.

  • Duration: This method is slower (12–24 hours).

Module 4: Troubleshooting & FAQs

Q1: My reaction reached 90% conversion, but I isolated only 50% product. What happened?

Diagnosis: Hydrolysis during Workup. Fix: You likely added water to the reaction mixture while it was still acidic.

  • Corrective Action: You MUST neutralize the acid catalyst (with Et₃N or solid NaHCO₃) completely before any aqueous wash steps. The acetonide is stable in base but falls apart instantly in aqueous acid.

Q2: The product is isolating as a sticky yellow oil instead of a solid.

Diagnosis: Residual Solvent or Impurities. Fix:

  • Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate and add Hexane/Heptane dropwise to induce precipitation.

  • Drying: The oil may be a solvate. High-vacuum drying (40°C) often solidifies it.

Q3: I see a new impurity spot (R_f ~ 0.9) on TLC.

Diagnosis: Over-reaction (N-protection). Fix: The secondary amine in Salbutamol can react with acetone (forming an enamine/Schiff base) if heated too long or if the ketone is in massive excess without buffering.

  • Prevention: Stick to the DMP method at Room Temperature.

Module 5: Process Visualization

Figure 1: Reaction Pathway & Water Management

This diagram illustrates the mechanistic difference between the Classical (Reversible) and DMP (Irreversible) pathways.

SalbutamolSynthesis cluster_0 Reactants cluster_1 Equilibrium Zone cluster_2 Products Salbutamol Salbutamol (Diol Substrate) Intermediate Transition State (Oxocarbenium) Salbutamol->Intermediate H+ Cat Acetone Acetone (Reagent) Acetone->Intermediate Product This compound (Target) Intermediate->Product Water H2O (Byproduct) Intermediate->Water Water->Acetone Regenerates Reagent Water->Intermediate Reversion (Hydrolysis) Methanol Methanol (Inert) Water->Methanol Irreversible Conversion DMP 2,2-Dimethoxypropane (Scavenger) DMP->Water Consumes

Caption: Figure 1.[1] The DMP Scavenging Loop (Blue) intercepts the water byproduct, preventing the red Reversion pathway and driving the equilibrium to completion.[1]

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix to diagnose low yields.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/HPLC of Crude Mix Start->CheckTLC HighSM High Starting Material (Incomplete Rxn) CheckTLC->HighSM >10% SM LowSM Low Starting Material (Rxn worked, Isolation failed) CheckTLC->LowSM <2% SM WaterCheck Is Water Present? HighSM->WaterCheck CheckQuench Did you neutralize BEFORE water wash? LowSM->CheckQuench AddDMP Action: Add DMP or Mol. Sieves WaterCheck->AddDMP Yes CheckAcid Action: Check Catalyst (p-TsOH degraded?) WaterCheck->CheckAcid No Hydrolysis Cause: Acid Hydrolysis Fix: Use Et3N/NaHCO3 CheckQuench->Hydrolysis No Solubility Cause: Product lost in Aqueous Fix: Use DCM extraction CheckQuench->Solubility Yes

Caption: Figure 2. Diagnostic logic for distinguishing between kinetic failures (reaction didn't finish) and workup failures (product destroyed).

References

  • Preparation method of salbutamol hydrochloride suitable for industrial production. (CN110963929A). Google Patents.
  • New process for synthesizing salbutamol and sulfate of salbutamol. (CN103951568A). Google Patents.
  • Salbutamol | C13H21NO3. PubChem. Retrieved from [Link]

  • Acetonide Protection. Wikipedia. Retrieved from [Link]

Sources

Addressing matrix effects in LC-MS/MS analysis of Salbutamol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Salbutamol (Albuterol) LC-MS/MS Assay Optimization

Status: Active Ticket ID: #SLB-MS-001 Assigned Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Addressing Ion Suppression and Matrix Effects in Biological Matrices

Introduction: The "Early Elution" Trap

Welcome to the technical support hub. If you are analyzing Salbutamol (Albuterol) in plasma or urine, you are likely facing a specific convergence of problems: High Polarity + High Matrix Background. [1]

Salbutamol is a hydrophilic, basic drug (


). On standard C18 columns, it often elutes near the void volume (

). Unfortunately, this is exactly where unretained matrix components—salts in urine and phospholipids in plasma—elute. The result is severe ion suppression (matrix effect), leading to poor sensitivity and non-reproducible data.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnosis – The Post-Column Infusion Test

User Question: "My internal standard response varies wildly between samples, and my LLOQ is unstable. How do I prove this is a matrix effect?"

Technical Response: Do not rely on "recovery" experiments alone. You must visualize the ionization environment. The gold standard method is Post-Column Infusion (Matuszewski method). This experiment maps the "danger zones" of your chromatogram.

The Protocol:

  • Setup: Tee-in a constant flow of Salbutamol standard (100 ng/mL) into the effluent coming from your LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC.[2]

  • Observation: Monitor the baseline of the infused Salbutamol.

    • Flat Baseline: Clean chromatography.

    • Dips (Valleys): Ion Suppression (Matrix components stealing charge).

    • Peaks (Hills): Ion Enhancement.

Visualizing the Workflow:

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion Pump LC Pump (Gradient) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Salbutamol Std) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Result: Baseline Dip = Suppression MS->Data

Caption: Schematic of the Post-Column Infusion setup. The syringe pump provides a constant background signal, while the LC injects the matrix "noise."

Module 2: Sample Preparation – The "Phospholipid" Problem

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but I still see suppression. Why?"

Technical Response: Protein precipitation removes proteins but leaves Phospholipids (Glycerophosphocholines) behind. Phospholipids are notorious for causing prolonged ion suppression in ESI+. Because Salbutamol is basic, it requires a specific extraction strategy to separate it from these neutral/zwitterionic interferences.

Recommendation: Mixed-Mode Cation Exchange (MCX) SPE Salbutamol contains a secondary amine (


). At acidic pH, it is positively charged. By using a Mixed-Mode Cation Exchange (MCX) cartridge, you can lock the Salbutamol onto the sorbent via charge, wash away the phospholipids with 100% organic solvent, and then elute the drug with a basic buffer.

Data Comparison: Extraction Efficiency

MethodPhospholipid RemovalSalbutamol RecoveryMatrix Effect (ME%)Verdict
Protein Precip (PPT) < 10%> 90%40-60% (High Suppression)Not Recommended
Liquid-Liquid (LLE) ModerateVariable (pH dependent)80-90%Difficult (Salbutamol is hydrophilic)
MCX SPE > 99% > 85% 95-105% (Clean) Gold Standard

MCX Protocol (Step-by-Step):

  • Load: Acidify plasma/urine (pH < 3) and load onto conditioned MCX cartridge. Salbutamol binds ionically.

  • Wash 1: 2% Formic Acid (Removes proteins/salts).

  • Wash 2: 100% Methanol (Crucial Step: Elutes hydrophobic phospholipids while Salbutamol stays locked).

  • Elute: 5% Ammonium Hydroxide in Methanol (Reverses charge, releases Salbutamol).

Module 3: Chromatographic Resolution – HILIC vs. C18

User Question: "Salbutamol elutes at 0.8 minutes on my C18 column. How do I increase retention without ion-pairing reagents?"

Technical Response: Standard C18 columns struggle to retain polar bases like Salbutamol. If the analyte elutes in the void volume, it co-elutes with salts and unretained matrix, guaranteeing suppression.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) This is the modern preferred approach for polar bases.

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Mobile Phase: High organic (e.g., 90% ACN) start.

  • Benefit: Salbutamol elutes later, well away from the early-eluting salts.

  • Sensitivity: High organic content enhances ESI desolvation, often boosting signal by 5-10x.

Option B: Polar-Embedded C18 (e.g., "Aq" or "Pyramid" phases) If you must use Reverse Phase, use a column capable of 100% aqueous stability (to capture polar compounds) or a pentafluorophenyl (PFP) column which offers unique selectivity for amines.

Chromatographic Decision Tree:

ChromChoice Start Salbutamol Retention Issue Q1 Can you use HILIC? Start->Q1 YesHILIC Use Bare Silica or Zwitterionic HILIC Q1->YesHILIC Yes (High Sensitivity) NoHILIC Must use Reverse Phase Q1->NoHILIC No (Robustness) Result1 Low Matrix Effect YesHILIC->Result1 Elutes after salts RP_Sol Use Polar-Embedded C18 (e.g., C18-Aq) or PFP NoHILIC->RP_Sol Result2 Moderate Matrix Effect RP_Sol->Result2 Retains polar bases

Caption: Decision logic for selecting the stationary phase. HILIC is preferred for sensitivity; Polar-Embedded C18 for robustness.

Module 4: Internal Standardization

User Question: "Can I use Salmeterol or another beta-agonist as an Internal Standard?"

Technical Response: No. You must use a Stable Isotope Labeled (SIL) internal standard, specifically Salbutamol-D3 or Salbutamol-D9 .

The Scientific Reasoning: Matrix effects in ESI are transient and unpredictable. An analog IS (like Salmeterol) will have a different retention time than Salbutamol. Therefore:

  • Salbutamol might elute at 1.5 min (in a suppression zone).

  • Salmeterol might elute at 3.0 min (in a clean zone).

  • The IS will not correct for the signal loss of the analyte.

A deuterated IS (Salbutamol-D3) shares the exact physicochemical properties and retention time. If the matrix suppresses Salbutamol by 50%, it suppresses Salbutamol-D3 by 50%. The ratio remains constant, preserving accuracy.

MS/MS Transitions (ESI+):

  • Salbutamol:

    
     240.2 
    
    
    
    148.1 (Quantifier)[1][3]
  • Salbutamol-D3:

    
     243.2 
    
    
    
    151.1 (Quantifier)

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Joyce, T., et al. (2023).[4] Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS.[4] MDPI - Separations.

  • DSHS Cologne. (2007). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS.[3][5][6][7] Recent Advances in Doping Analysis.

  • Waters Corporation. (2025).[8] Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples (Oasis MCX Protocol). ResearchGate.

Sources

Technical Support Center: Self-Optimizing Flow Chemistry for Salbutamol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the self-optimizing flow synthesis of Salbutamol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are implementing or troubleshooting automated flow chemistry platforms. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Part 1: System Setup and Initial Configuration

This section addresses the foundational aspects of setting up your self-optimizing flow chemistry platform. Proper configuration is the bedrock of a reproducible and efficient synthesis campaign.

Frequently Asked Questions (FAQs): System Hardware

Q1: What are the essential hardware components for a self-optimizing flow system for this synthesis?

A1: A robust self-optimizing platform requires several key components working in concert. At a minimum, you will need:

  • Pumps: High-precision pumps (e.g., HPLC pumps) are critical for accurate and stable delivery of reagent solutions.[1]

  • Reactor: For the photochemical synthesis of the Salbutamol fragment, a flow photoreactor is necessary. This typically consists of transparent tubing (e.g., PFA) wrapped around a light source (e.g., LED module).[2]

  • Back-Pressure Regulator (BPR): A BPR is essential to maintain a consistent pressure within the system, preventing solvent outgassing and ensuring stable flow.[3]

  • Process Analytical Technology (PAT): An in-line or on-line analytical tool is the "eyes" of the system.[4] For this synthesis, HPLC is commonly used to determine yield and selectivity in real-time.[2] Other options include FTIR, Raman, or MS.[5][6][7]

  • Control Software/Computer: A central computer running a control algorithm (e.g., in Python, MATLAB) is needed to interface with all hardware components, process the analytical data, and make decisions for the next experiment.

Q2: What type of reactor material is best suited for the photochemical steps?

A2: Perfluoroalkoxy alkane (PFA) tubing is an excellent choice due to its broad chemical resistance and high transparency to UV/Visible light, which is critical for photochemical reactions. The small internal diameter of such tubing ensures efficient light penetration and a high surface-area-to-volume ratio, leading to improved heat and mass transfer compared to batch reactors.[8][9]

Q3: How do I integrate the Process Analytical Technology (PAT) for a closed-loop feedback system?

A3: Integration involves physically connecting the reactor outlet to the analytical instrument (e.g., via an automated injection valve for an HPLC) and establishing a data communication link between the instrument's output and your central control software. This software parses the analytical data (e.g., peak area from a chromatogram) to calculate the reaction's performance metric (e.g., yield), which then feeds into the optimization algorithm to suggest the next set of experimental conditions.[10]

Experimental Protocol: Assembling the Self-Optimizing Platform

This protocol outlines the general steps for assembling the hardware into a functional, automated system.

  • Reagent Preparation: Prepare separate, filtered, and degassed stock solutions of your starting materials, photocatalyst, and any other reagents as described in your synthesis plan.[2]

  • Pump Connection: Connect the reagent reservoirs to the inlets of your high-precision pumps. Prime the pumps carefully to remove any air bubbles.

  • Reactor Assembly: Connect the pump outlets to a T-mixer or similar junction to combine the reagent streams before they enter the flow reactor.

  • Photoreactor Setup: Coil the PFA reactor tubing around the LED light source. Ensure the setup is enclosed in a light-proof case for safety and to prevent interference from ambient light.

  • Temperature & Pressure Control: Place the reactor coil in a temperature-controlled environment (e.g., an oil bath or a column heater).[11] Install the back-pressure regulator downstream from the reactor.

  • PAT Integration: Connect the outlet of the BPR to your online analytical instrument (e.g., an HPLC autosampler).

  • Software Configuration:

    • Establish communication between the control software and each piece of hardware (pumps, temperature controller, analytical instrument).

    • Program the optimization algorithm with the desired experimental space (e.g., ranges for temperature, residence time, stoichiometry).[12]

    • Define the objective function—the metric the algorithm will try to maximize (e.g., product yield, selectivity, or a combined function of both).[13]

System Workflow Diagram

G cluster_reagents Reagent Delivery cluster_reaction Reaction Core cluster_analysis Analysis & Control ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Photoreactor Coil (Temp Controlled) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR PAT Online PAT (e.g., HPLC) BPR->PAT Controller Control PC (Optimization Algorithm) PAT->Controller Real-time Data Waste Waste/ Collection PAT->Waste Controller->PumpA Update Flow Rate Controller->PumpB Update Flow Rate Controller->Reactor Update Temp.

Caption: Workflow of the self-optimizing flow chemistry platform.

Part 2: Troubleshooting the Synthesis

Even with a perfectly assembled system, challenges can arise during the synthesis. This section provides solutions to common problems.

Troubleshooting Guide: Common Issues & Solutions
Problem Potential Causes Recommended Solutions & Explanations
1. Low Product Yield or Conversion A. Suboptimal Residence Time: The time reactants spend in the heated/irradiated zone is either too short for the reaction to complete or too long, leading to degradation. B. Incorrect Temperature: Reaction kinetics are highly temperature-dependent. C. Poor Mixing: Inefficient mixing can lead to localized excesses of reactants, affecting the reaction rate.[8] D. Catalyst Inactivity: The photocatalyst may be of insufficient quality or concentration.A. Adjust Residence Time: The optimization algorithm should automatically explore the residence time space. Manually, this is adjusted by changing the total flow rate (lower flow rate = longer residence time).[13] B. Optimize Temperature: Allow the algorithm to search the defined temperature range. Ensure your heating system is stable and calibrated. C. Verify Mixing: While microreactors offer excellent mixing, ensure your T-junction is not blocked. For very fast reactions, a more advanced micromixer might be needed. D. Check Catalyst: Verify the catalyst concentration in your stock solution. The self-optimization process can effectively screen for the optimal catalyst loading.[2]
2. High Impurity Profile / Low Selectivity A. Side Reactions: Over-oxidation or other side reactions can occur at non-optimal conditions.[2] B. Product Degradation: The desired product may be unstable under the reaction conditions, especially with prolonged residence times or high temperatures. C. Incorrect Stoichiometry: An improper ratio of reactants can favor the formation of byproducts.A. & B. Modify Objective Function: Adjust the algorithm's objective function to not only maximize yield but also minimize specific impurity peaks. This creates a multi-objective optimization.[12][14] Your online PAT must be able to quantify these impurities. C. Optimize Stoichiometry: The algorithm is perfectly suited for this. By controlling the relative flow rates of the reagent pumps, the system can rapidly screen a wide range of stoichiometric ratios to find the one that maximizes selectivity.
3. Reactor Clogging A. Precipitation: A starting material, intermediate, product, or salt byproduct may have low solubility in the reaction solvent, causing it to precipitate and block the narrow tubing.[9][15] B. Catalyst Agglomeration: Heterogeneous catalysts can sometimes agglomerate, leading to blockages and significant pressure drops.[16]A. Solvent & Temperature Screening: Use the flow system to rapidly screen different solvent systems or co-solvents to improve solubility. Increasing the temperature can sometimes help keep compounds in solution. Ensure your back-pressure regulator is set high enough to prevent boiling. B. Catalyst Handling: If using a solid catalyst, ensure the particle size is appropriate for your tubing diameter.[16] Consider immobilizing the catalyst in a packed-bed reactor. For the Salbutamol fragment synthesis, a homogeneous photocatalyst is typically used, which avoids this specific issue.[2]
4. System Instability / Pressure Fluctuations A. Air Bubbles: Bubbles in the pump lines are a common cause of flow rate instability and pressure spikes. B. BPR Malfunction: A faulty or improperly set back-pressure regulator can cause erratic pressure. C. Gas Evolution: The reaction itself may produce gaseous byproducts, leading to pressure fluctuations.[16]A. Degas Solvents: Always use degassed solvents and ensure pump lines are thoroughly primed and free of bubbles. B. Check BPR: Verify that the BPR is functioning correctly and is set to the desired pressure. Ensure the flow direction is correct.[3] C. Use Gas-Liquid Separator: If gas evolution is significant, a membrane-based degasser or gas-liquid separator can be installed downstream of the reactor but before the BPR.
Part 3: The Optimization Algorithm

The "brain" of the system is the optimization algorithm. Its role is to learn from experiments and intelligently guide the process toward the optimal conditions.

Q4: Which type of optimization algorithm is best for flow chemistry?

A4: Bayesian optimization algorithms are exceptionally well-suited for this application.[12][17] Unlike one-factor-at-a-time (OFAT) methods, Bayesian optimization builds a statistical model of the entire experimental space.[13] This allows it to:

  • Be Data-Efficient: It can find the optimum in fewer experiments compared to grid searches, saving valuable time and materials.[17]

  • Handle Multiple Objectives: It can be configured to optimize for competing objectives simultaneously, such as maximizing yield while minimizing an impurity.[12]

  • Explore and Exploit: The algorithm intelligently balances exploring unknown parameter regions with exploiting regions already known to give good results.

Q5: How does the optimization loop work in practice?

A5: The process is a continuous, automated cycle:

  • Experiment: The algorithm suggests an initial set of conditions (e.g., temperature, flow rates). The control software sets the hardware accordingly.

  • Analyze: The system waits for the reaction to reach a steady state, at which point the PAT tool analyzes the output stream.

  • Model: The performance metric (e.g., yield) is calculated from the analytical data and fed back to the algorithm. The algorithm updates its internal statistical model of the reaction space with this new data point.

  • Suggest: Based on its updated model, the algorithm calculates the most informative set of conditions for the next experiment and the cycle repeats.

Optimization Logic Diagram

G start Define Search Space & Objective suggest Algorithm Suggests New Experiment Conditions start->suggest execute Platform Executes Experiment (Set Temp, Flow Rates) suggest->execute analyze PAT Analyzes Output at Steady State execute->analyze update Update Statistical Model with New Data Point analyze->update check Optimum Found? update->check check->suggest No end End Process (Report Optimum) check->end Yes

Caption: The iterative loop of a self-optimizing system.

Part 4: Reference Data and Synthesis Pathway
Optimized Reaction Parameters

The following table summarizes example parameters from a self-optimizing photochemical synthesis of a Salbutamol bioactive fragment, providing a validated starting point for your experiments.[2]

ParameterOptimized ValueExplanation
Temperature 40 °CBalances reaction rate against potential degradation.
Pressure 75 psiMaintains single-phase flow and prevents solvent boiling.
Residence Time 5 - 25 minThe optimal time is determined by the algorithm to maximize conversion.
Catalyst Loading 1 - 15 mol%The algorithm identifies the lowest catalyst amount needed for efficient reaction.

Note: These values are illustrative and the optimal conditions for your specific setup may vary.

Salbutamol Fragment Synthesis Pathway

The described self-optimizing platform was successfully used to develop a novel photochemical synthesis of the bioactive fragment of Salbutamol.[2][18] The key steps involve a C-C bond-forming reaction followed by a benzylic oxidative cyclization.

G cluster_path Photochemical Synthesis of Salbutamol Bioactive Fragment Start Starting Materials Step1 Photochemical C-C Bond Formation Start->Step1 Intermediate Aryl Vicinyl Amino Alcohol Precursor Step1->Intermediate Step2 Benzylic Oxidative Cyclization Intermediate->Step2 Product Protected Bioactive Fragment of Salbutamol Step2->Product

Caption: Key photochemical steps for the construction of the aryl vicinyl amino alcohol moiety.[2][18]

References
  • Gemo, M. et al. (2022). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self-Optimizing Flow Chemistry Platform. Chemistry – A European Journal, 28(43). Available at: [Link]

  • Gemo, M. et al. (2022). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform. ResearchGate. Available at: [Link]

  • Wong, P. & Slater, A. (n.d.). Optimisation algorithms for flow chemistry. ApplyKite. Retrieved February 11, 2026. Available at: [Link]

  • Glavan, A. et al. (2022). Flow cells for in‐line and on‐line analysis in flow synthesis. ResearchGate. Available at: [Link]

  • Abolhasani, M. (n.d.). Synthetic reaction optimization using flow chemistry and an active learning algorithm. MIT. Retrieved February 11, 2026. Available at: [Link]

  • Raval, M. (2020). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. Available at: [Link]

  • Fitzpatrick, D. E. et al. (2020). Automated Optimization under Dynamic Flow Conditions. ChemRxiv. Available at: [Link]

  • Tram, K. et al. (2014). Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. ACS Publications. Available at: [Link]

  • Majumder, A. et al. (2022). A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics. RSC Publishing. Available at: [Link]

  • Majumder, A. et al. (2022). A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics. Apollo - University of Cambridge Repository. Available at: [Link]

  • Edwards, L. J. et al. (2016). On-line Monitoring of Continuous Flow Chemical Synthesis Using a Portable, Small Footprint Mass Spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Organic Chemistry (2020). Albuterol Synthesis Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Unknown author. (n.d.). Troubleshooting table. ResearchGate. Retrieved February 11, 2026. Available at: [Link]

  • El-Faham, A. et al. (2015). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pharmacy, D. (2022). Salbutamol-Synthesis, IUPAC name, Mechanism of action, and uses. YouTube. Available at: [Link]

  • Zhang, J. et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. Available at: [Link]

  • Unknown author. (n.d.). 2. Asymmetric synthesis of R-salbutamol. University of Bristol. Retrieved February 11, 2026. Available at: [Link]

  • Unknown author. (n.d.). Troubleshooting. The Pharma Master. Retrieved February 11, 2026. Available at: [Link]

  • CN104356009A - Production technology for synthetizing salbutamol sulphate. Google Patents.
  • Deadman, B. J. et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Publications. Available at: [Link]

  • H.E.L Group (2023). What are the pitfalls of flow chemistry according to academics and industry professionals? H.E.L Group. Available at: [Link]

  • Liu, H. et al. (2023). Self-optimizing Bayesian for continuous flow synthesis process. RSC Publishing. Available at: [Link]

  • Bhalerao, A. S. et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. iScience. Available at: [Link]

  • Lonza (2025). Continuous flow techniques for pharmaceutical manufacturing at Lonza. Lonza. Available at: [Link]

  • Unknown author. (n.d.). Flow Chemistry in Drug Discovery: Challenges and Opportunities. ResearchGate. Retrieved February 11, 2026. Available at: [Link]

  • Sahoo, B. & Kumar, D. (2023). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology. Available at: [Link]

  • Bhalerao, A. S. et al. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Aurigene Pharmaceutical Services (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Salbutamol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Threshold

Moving Salbutamol synthesis from gram-scale optimization to kilogram-scale pilot production introduces non-linear variables. While the classical route (bromination of 4-hydroxyacetophenone


 amination 

reduction) is well-documented, it is fraught with thermal hazards and specific impurity profiles that only manifest at scale.

This guide addresses the four most critical "pain points" reported by our user base:


-Bromination Control , Enantiomeric Purity Maintenance (Levosalbutamol) , Bis-Ether Impurity Formation , and Boron Residue Remediation .

Module 1: The Bromination Bottleneck

Context: The


-bromination of 4-hydroxyacetophenone is the industry-standard initiation step. However, it is prone to thermal runaway and over-bromination (di-bromo impurity), which is difficult to separate downstream.
User Query 01:

"We are observing inconsistent yields (75-85%) and significant levels of 3,5-dibromo-4-hydroxyacetophenone (over-bromination) in our 50L reactor. The exotherm is also sharper than predicted by calorimetry."

Troubleshooting Protocol:

1. Root Cause Analysis (The Mixing-Reaction Competition): At scale, the rate of bromination often exceeds the rate of mixing (Damköhler number


). Localized high concentrations of bromine lead to the kinetic product (mono-bromo) reacting further to form the thermodynamic di-bromo impurity before the reagent disperses.

2. Corrective Actions:

  • Switch Reagent Stream: Do not add Bromine (

    
    ) neat. Dilute 
    
    
    
    in Dichloromethane (DCM) or Methanol (1:3 ratio) to dampen the local concentration spikes.
  • Temperature Interlock: The reaction must be maintained between

    
     and 
    
    
    
    . If the internal temperature exceeds
    
    
    , the addition pump must automatically trip.
  • The "Flow" Solution (Recommended): For scales

    
    , batch bromination is inherently unsafe due to the accumulation of hazardous intermediates. Transition to a Continuous Flow Reactor .
    

3. Comparative Data: Batch vs. Flow Bromination

ParameterBatch Process (50L)Continuous Flow (Microreactor)
Residence Time 2-4 Hours60-90 Seconds
Temp Control

(Jacket lag)

(High surface area)
Selectivity (Mono:Di) 90:1098:2
Safety High inventory of

Minimal active inventory

Module 2: Stereochemical Integrity (Levosalbutamol)

Context: The market is shifting toward Levosalbutamol ((R)-Salbutamol) due to its improved therapeutic index. Users often struggle with the cost-benefit analysis of Resolution vs. Asymmetric Synthesis.

User Query 02:

"Our optical resolution using di-p-toluoyl-L-tartaric acid is yielding only 30% of the desired (R)-enantiomer. Is it time to switch to asymmetric hydrogenation, and what are the risks?"

Troubleshooting Protocol:

1. Strategic Assessment: Classical resolution is robust but capped at a theoretical 50% yield (practical ~35-40%). Asymmetric hydrogenation is the superior route for scale-up but introduces Catalyst Poisoning risks.

2. Asymmetric Hydrogenation Workflow (The "Salbutamone" Route): Instead of resolving the final alcohol, reduce the precursor ketone (Salbutamone) using a Rhodium catalyst with a chiral ligand (e.g., Rh-(COD)-Cl + Josiphos-type ligand).

3. Critical Control Points (CCP):

  • Substrate Purity: The ketone precursor must be free of halides (from the bromination step). Even ppm levels of Bromide (

    
    ) will poison the Rhodium catalyst.
    
  • Base Sensitivity: The reaction often requires a base. Avoid strong inorganic bases which can cause racemization of the product post-reduction. Use Triethylamine (

    
    ).
    
Visual Logic: The Levosalbutamol Decision Tree

Levosalbutamol_Strategy Start Target: Levosalbutamol Scale-Up Decision Scale > 100kg/yr? Start->Decision Route_A Route A: Classical Resolution (Racemic Salbutamol) Issue_A Issue: Max Yield < 40% High Solvent Waste Route_A->Issue_A Route_B Route B: Asymmetric Hydrogenation (Prochiral Ketone) Issue_B Issue: Catalyst Cost (Rh) Sulphur/Halide Sensitivity Route_B->Issue_B Decision->Route_A No (Low CapEx) Decision->Route_B Yes (High OpEx Efficiency) Solution_A Optimization: Enzymatic Resolution (Lipase-catalyzed) Issue_A->Solution_A Upgrade path Solution_B Optimization: Membrane Filtration for Catalyst Recovery Issue_B->Solution_B Cost mitigation

Figure 1: Strategic decision matrix for selecting the optimal Levosalbutamol synthesis route based on production scale and constraints.

Module 3: Impurity Profiling (The "Bis-Ether" & Boron)

Context: Two specific impurities cause 90% of batch failures during the reduction and workup phases.

User Query 03:

"We are detecting a peak at RRT 1.8 in HPLC (Bis-salbutamol ether) that increases during the acid workup. Also, our residual Boron levels are >500 ppm after using Borane-DMS."

Troubleshooting Protocol:
Issue A: The Bis-Ether Impurity

Mechanism: Salbutamol contains a benzylic hydroxyl group (salicyl alcohol moiety). Under acidic conditions, this group protonates and leaves, generating a resonance-stabilized carbocation. This cation attacks a second molecule of Salbutamol, forming the dimer (Bis-ether).

Solution:

  • pH Discipline: Never allow the pH to drop below 4.0 during the quench or extraction.

  • Temperature: Perform extractions at

    
    . The dimerization is thermally driven.
    
  • Quench Buffer: Use a Sodium Bicarbonate (

    
    ) buffer immediately after reaction completion to neutralize localized acidity.
    
Issue B: Boron Remediation

Mechanism: Borane reagents form stable borate complexes with the diol system of Salbutamol. These are difficult to hydrolyze with water alone.

Solution (The Methanol Cure):

  • Transesterification: After the reaction, add excess Methanol (MeOH) and reflux.

  • Distillation: Boron forms Trimethyl Borate (

    
    ), which is a volatile azeotrope (bp 
    
    
    
    ). Distill this off.
  • Repetition: Repeat the MeOH addition/distillation cycle 3 times . This typically reduces Boron levels from >1000 ppm to <50 ppm.

Module 4: Experimental Workflow Reference

Standardized Protocol: Boron-Free Workup for Salbutamol
  • Quench: Cool reaction mixture (Borane-THF reduction) to

    
    . Slowly add Methanol (caution: 
    
    
    
    evolution).
  • Reflux: Heat to reflux for 2 hours to break Boron-Nitrogen complexes.

  • Distillation 1: Distill solvent to near dryness under reduced pressure.

  • Cycle 2 & 3: Re-dissolve residue in fresh Methanol (5 vol) and re-distill.

  • Salt Formation: Dissolve the resulting oil in Ethanol. Add

    
     (0.5 eq) strictly controlling temp 
    
    
    
    to avoid bis-ether formation.
  • Crystallization: Seed with authentic Salbutamol Sulfate. Age for 4 hours at

    
    . Filter.
    
Impurity Pathway Diagram

Impurity_Pathways Salbutamol Salbutamol (Desired Product) Acid Acidic Conditions (pH < 4) Salbutamol->Acid Protonation Borane Borane Reagent (Reduction) Salbutamol->Borane Reduction Step Carbocation Benzylic Carbocation (Reactive Intermediate) Acid->Carbocation - H2O Dimer Bis-Salbutamol Ether (Impurity RRT 1.8) Carbocation->Dimer + Salbutamol Borate_Complex Borate-Diol Complex (Sticky Residue) Borane->Borate_Complex Complexation Borate_Complex->Salbutamol MeOH Reflux (Removes B(OMe)3)

Figure 2: Mechanistic pathways for the formation of the two primary scale-up impurities: Bis-ether dimerization and Borate complexation.

References

  • Process Optimization of Salbutamol: Sharma, Y. K., et al. "Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate." E-Journal of Chemistry, 2011.[1] (Archived via ResearchGate)

  • Flow Chemistry Application: Kockmann, N., et al.[2] "Optimisation and Scale-up of

    
    -Bromination of Acetophenone in a Continuous Flow Microreactor." Chemical Engineering Journal, 2017.
    
    
  • Levosalbutamol Synthesis: US Patent 7,247,750 B2. "Process for preparing (R)-salbutamol."[3][4][5] (Boehringer Ingelheim).[6][7]

  • Impurity Mechanisms: European Pharmacopoeia (Ph. Eur.) 10.0.[2] "Salbutamol Sulphate Monograph: Impurity F and Bis-ether structures."

  • Boron Removal Strategies: Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006.

Sources

Technical Support Center: High-Throughput Quantification of Salbutamol Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Analysis Time in Salbutamol Acetonide Quantification Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Version: 2.1 (Current)

Executive Summary: The Analytical Challenge

Salbutamol (Albuterol) is a hydrophilic, basic drug (


 ~9.3), while its acetonide impurity (this compound) is a lipophilic ketal derivative formed by the reaction of the drug's diol groups with acetone.

The Time-Sink: Standard pharmacopeial methods often utilize isocratic runs on 5µm C18 columns, resulting in run times exceeding 15–20 minutes. This duration is dictated by two opposing forces:

  • Retention of Salbutamol: Requires high aqueous content (low organic) to prevent elution in the void volume.

  • Elution of Acetonide: Requires high organic content to elute the hydrophobic impurity.

The Solution: This guide provides a validated workflow to transition from isocratic HPLC to Gradient UHPLC , compressing analysis time by 60-70% (from ~20 min to <6 min) while maintaining resolution (


).

Core Protocol: Optimized UHPLC Method

This protocol replaces traditional isocratic methods with a "Ballistic Gradient" approach.

Instrument & Column Parameters[1][2][3][4][5][6]
ParameterOptimized ConditionRationale (Causality)
Column C18 with Charged Surface Hybrid (CSH) or Polar-Embedded group (1.7 µm, 2.1 x 50 mm)CSH technology provides better peak shape for basic Salbutamol at low pH, allowing higher flow rates without backpressure limits.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures Salbutamol is fully protonated, preventing secondary interactions with silanols (tailing).
Mobile Phase B Acetonitrile (100%)ACN has lower viscosity than Methanol, reducing system pressure and allowing faster flow rates.
Flow Rate 0.6 mL/minOptimal linear velocity for sub-2 µm particles (Van Deemter minimum).
Temp 40°CReduces mobile phase viscosity, improving mass transfer and sharpening peaks.
The "Ballistic" Gradient Profile

Note: This gradient is designed to retain Salbutamol, then immediately ramp to strip the Acetonide.

Time (min)% Mobile Phase BCurve ProfileAction
0.00 5%InitialLoad sample; retain polar Salbutamol.
1.00 5%IsocraticElution of Salbutamol (RT ~0.8 - 1.2 min).
1.10 95%Linear (Step)Ballistic Ramp: Rapidly elute hydrophobic Acetonide.
2.50 95%HoldEnsure complete elution of Acetonide & late eluters.
2.60 5%LinearReturn to initial conditions.
4.00 5%Re-equilibrateSystem ready for next injection.

Technical Deep Dive: Mechanism of Separation

To troubleshoot effectively, you must understand the separation logic. The diagram below illustrates the decision process for optimizing this specific separation.

MethodOptimization Start Start: Long Analysis Time (>15 min) CheckRes Is Salbutamol Resolution (Rs) > 2.0? Start->CheckRes LowRet Issue: Salbutamol elutes in void CheckRes->LowRet No (RT < 1 min) LateElute Issue: Acetonide elutes late/broad CheckRes->LateElute Yes, but slow Tailing Issue: Salbutamol Tailing (As > 1.5) CheckRes->Tailing Yes, but bad shape Action1 Action: Switch to HILIC or Polar-Embedded C18 LowRet->Action1 Success Optimized Method (<5 min) Action1->Success Action2 Action: Increase Gradient Slope (Ballistic Ramp) LateElute->Action2 Action2->Success Action3 Action: Add 10mM Ammonium Formate or Increase Temp to 50°C Tailing->Action3 Action3->Success

Figure 1: Decision matrix for optimizing Salbutamol/Acetonide separation. Blue nodes indicate decision points; Red/Yellow indicate common failure modes.

Troubleshooting & FAQs

Q1: I see "Ghost Peaks" in my blank injections after running high concentrations of this compound. Why?

Diagnosis: Carryover. Scientific Context: this compound is significantly more lipophilic than the parent drug. In standard flow-through needle systems, it can adsorb to the needle seat or injection valve rotor seals. Corrective Action:

  • Needle Wash: Switch your weak needle wash to 10% ACN and your strong needle wash to 90:10 (ACN:Isopropanol). The isopropanol helps solubilize the sticky acetonide.

  • Valve Cleaning: If the issue persists, perform a passivation of the injector with 6N Nitric Acid (remove column first!) or replace the rotor seal with a Vespel/Tefzel equivalent.

Q2: Salbutamol peak shape is tailing (Asymmetry > 1.6), affecting integration accuracy.

Diagnosis: Secondary Silanol Interactions. Scientific Context: At pH 3-4, Salbutamol is positively charged. If the column stationary phase has residual silanol groups (


), they will ionically bind to the amine group of Salbutamol, causing tailing.
Corrective Action: 
  • Buffer Strength: Add 10-20 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for the silanol sites, "blocking" them from the drug.

  • Column Choice: Switch to a "End-capped" or "Hybrid" particle column (e.g., Waters BEH or Agilent ZORBAX Eclipse Plus) designed specifically for basic compounds.

Q3: Can I use Methanol instead of Acetonitrile to save cost?

Answer: Yes, but with caveats. Impact: Methanol has a higher viscosity than Acetonitrile.

  • Pressure: You may hit the pressure limit of your system if running at 0.6 mL/min on a sub-2 µm column. You must reduce the flow rate (increasing run time).

  • Selectivity: Methanol is a protic solvent and may change the elution order of minor impurities, though the Salbutamol/Acetonide separation is driven largely by hydrophobicity and will likely remain stable.

Workflow: Method Translation (HPLC to UHPLC)

Use this calculator logic to scale your current pharmacopeial method to the optimized protocol.

MethodTranslation Input Input: HPLC Method (5µm, 4.6x150mm) Step1 Scale Flow Rate (Keep Linear Velocity) Input->Step1 F_new = F_old * (d_new/d_old)^2 Step2 Scale Injection Vol (Vol ~ Column Vol) Step1->Step2 Inj_new = Inj_old * ratio Step3 Adjust Gradient Time (Keep Column Volumes constant) Step2->Step3 Tg_new = Tg_old * (Vol_new/Vol_old) Output Output: UHPLC Method (1.7µm, 2.1x50mm) Step3->Output

Figure 2: Geometric scaling logic for method transfer. Adhering to these calculations ensures that selectivity ($ \alpha $) remains constant while speed increases.

References

  • Journal of Advanced Scientific Research. (2013). HPLC Method Development and Validation for Estimation of Salbutamol Sulphate. Retrieved from

  • MDPI Molecules. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol. Retrieved from

  • American Journal of Chemistry. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol. Retrieved from

  • International Journal of Pharmaceutical and Phytopharmacological Research. Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. Retrieved from

Technical Support Center: Best Practices for Salbutamol and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Salbutamol Acetonide"

Before proceeding, it is crucial to address the specific nomenclature of "this compound." Our comprehensive search of chemical databases, supplier catalogs, and peer-reviewed literature did not identify a standard, commercially available, or well-characterized compound by this name. It is likely that this term arises from a conflation of Salbutamol (commonly available as Salbutamol Sulfate ) and a class of synthetic corticosteroids known as acetonides (e.g., Triamcinolone Acetonide, Budesonide), which are often used in combination therapies for respiratory conditions.

This guide is therefore structured to address the likely intent of your query. It provides detailed best practices for the handling and storage of Salbutamol Sulfate , the most common form of Salbutamol used in research. Additionally, it offers a parallel guide for a representative corticosteroid, Triamcinolone Acetonide , to cover the best practices for this class of compounds that you may be working with in conjunction with Salbutamol.

Part 1: Handling and Storing Salbutamol Sulfate

Salbutamol (also known as Albuterol) is a short-acting β2 adrenergic receptor agonist used to relieve bronchospasm. In research settings, it is almost exclusively supplied as a sulfate salt to improve its stability and solubility in aqueous solutions.

Frequently Asked Questions (FAQs) - Salbutamol Sulfate

Q1: How should I store unopened Salbutamol Sulfate powder?

A1: Unopened Salbutamol Sulfate powder should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[1][2] Ideal long-term storage is in a refrigerator (2-8°C). The compound is stable at room temperature for shorter periods, but keeping it cool and dry minimizes degradation and hygroscopicity.[1]

Q2: What is the best solvent for reconstituting Salbutamol Sulfate?

A2: For most in vitro and in vivo experimental work, Salbutamol Sulfate should be dissolved in sterile, triple-distilled water or a suitable buffer like phosphate-buffered saline (PBS). Some studies also utilize sterile saline (0.9% NaCl).[3]

Q3: My Salbutamol Sulfate solution has turned a yellowish/brownish color. Is it still usable?

A3: Discoloration is a clear indicator of degradation. The breakdown of Salbutamol is known to be sensitive to oxygen.[4] You should discard the solution and prepare a fresh one. To prevent this, consider purging the headspace of your stock solution vial with an inert gas like nitrogen or argon.

Q4: At what pH is a Salbutamol Sulfate solution most stable?

A4: Aqueous solutions of Salbutamol Sulfate exhibit maximum stability in a slightly acidic pH range, typically between pH 3 and 4.[4] Commercial nebulizer solutions are often formulated at a pH of approximately 3.5 to extend their shelf life.[3][5] Stability decreases significantly at alkaline pH (e.g., pH 9).[4]

Q5: Can I autoclave my Salbutamol Sulfate solution to sterilize it?

A5: While some pharmaceutical preparations involve sterilization at 121°C, this is a highly controlled process.[6] Salbutamol decomposes more rapidly at elevated temperatures.[5] For laboratory-scale preparations, it is strongly recommended to sterilize the solution by filtration through a 0.22 µm filter rather than autoclaving to avoid thermal degradation.

Troubleshooting Guide - Salbutamol Sulfate
Issue Encountered Potential Cause(s) Recommended Solution & Explanation
Inconsistent experimental results (e.g., variable bronchodilator effect). 1. Degradation of stock solution: Exposure to light, oxygen, or non-optimal pH. 2. Racemization: Salbutamol has a chiral center. Only the (R)-enantiomer is active. While stable under recommended storage, improper conditions could lead to issues.[5] 3. Incorrect concentration: Calculation error or precipitation from solution.1. Prepare fresh stock solutions frequently. Store aliquots at -20°C for long-term use and thaw only as needed. Protect from light by using amber vials or wrapping in foil. 2. Ensure pH of the solution is acidic (pH 3.5-6). [5] This helps maintain the stability of the active enantiomer. 3. Visually inspect for precipitates before use. If solubility is an issue, ensure the correct solvent and concentration are being used.
Precipitate forms in my aqueous stock solution upon storage. 1. Concentration exceeds solubility limit. 2. Temperature-dependent solubility: Solution was prepared warm and precipitated upon cooling. 3. Interaction with buffer components: Phosphate buffers have been shown to accelerate the breakdown of Salbutamol in some contexts.[4]1. Verify the solubility limits. Prepare a less concentrated stock solution if necessary. 2. Prepare solutions at room temperature. If warming is required to dissolve, allow the solution to cool to room temperature and observe for precipitation before finalizing the volume. 3. Consider using an alternative buffer system if issues persist. Acetate buffers have been noted to be more stabilizing than phosphate buffers.[4]
Observed unexpected side effects in animal studies (e.g., increased heart rate, tremors). 1. These are known pharmacological effects of Salbutamol. It is a β2 agonist, and these effects are common, especially at higher doses.[7][8] 2. The S-enantiomer may contribute to adverse effects. [3][5]1. Review your dosing protocol. Ensure the dose is within the established therapeutic range for your model. A dose-response curve may be necessary. 2. If enantiomer-specific effects are a concern, consider sourcing optically pure (R)-Salbutamol. Be aware that racemic Salbutamol is the standard unless otherwise specified.
Experimental Protocol: Preparation of a Sterile 10 mM Salbutamol Sulfate Aqueous Stock Solution
  • Preparation: Work in a laminar flow hood to maintain sterility. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][9]

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Weigh out 5.77 mg of Salbutamol Sulfate powder (Molar Mass = 576.7 g/mol for the sulfate salt, which is a 2:1 complex).

  • Dissolution: Add 900 µL of sterile, nuclease-free water to the tube. Vortex gently until the powder is completely dissolved.

  • Final Volume: Adjust the final volume to 1.0 mL with sterile water. This yields a 10 mM stock solution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, light-protected (amber) tube.

  • Storage: For immediate use, store at 2-8°C. For long-term storage, create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Part 2: Handling and Storing a Representative Corticosteroid Acetonide: Triamcinolone Acetonide

Triamcinolone Acetonide is a synthetic corticosteroid used for its potent anti-inflammatory properties. Unlike Salbutamol Sulfate, it is highly insoluble in water.

Frequently Asked Questions (FAQs) - Triamcinolone Acetonide

Q1: How should I store unopened Triamcinolone Acetonide powder?

A1: Unopened powder should be stored in a well-sealed container at -20°C, protected from light.[10] It is a stable crystalline solid under these conditions.

Q2: What is the best solvent for reconstituting Triamcinolone Acetonide?

A2: Triamcinolone Acetonide is practically insoluble in water.[11] For in vitro studies, it must first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[10] A stock solution in DMSO can then be diluted into an aqueous buffer or cell culture medium, but care must be taken to avoid precipitation.

Q3: I diluted my DMSO stock of Triamcinolone Acetonide into my cell culture media, and it immediately turned cloudy. What happened?

A3: This is precipitation. The concentration of Triamcinolone Acetonide has exceeded its solubility limit in the aqueous medium. The final concentration of DMSO in your culture should also be kept low (typically <0.5%) to avoid solvent toxicity.

Q4: How should I store my Triamcinolone Acetonide stock solution?

A4: A stock solution in a suitable organic solvent like DMSO can be stored at -20°C. It is not recommended to store aqueous dilutions for more than a day as the compound may come out of solution or degrade.[10]

Troubleshooting Guide - Triamcinolone Acetonide
Issue Encountered Potential Cause(s) Recommended Solution & Explanation
Difficulty dissolving the powder. 1. Incorrect solvent: Using water or aqueous buffers directly. 2. Insufficient solvent volume. 1. Use an appropriate organic solvent. DMSO is a common choice, with a solubility of approximately 20 mg/mL.[10] 2. Ensure you are using enough solvent to fully dissolve the powder before further dilution.
Precipitation in cell culture media after dilution. 1. Poor aqueous solubility: The final concentration in the media is too high.[10] 2. Insufficient mixing during dilution. 1. Perform serial dilutions. First, dissolve in 100% DMSO to a high concentration (e.g., 10-20 mg/mL). Then, dilute this stock into your aqueous medium while vortexing to ensure rapid dispersion. The final concentration in the aqueous buffer should be low (e.g., solubility in a 1:1 DMSO:PBS solution is ~0.5 mg/mL).[10] 2. Add the DMSO stock dropwise to the culture medium while actively stirring or vortexing. This prevents localized high concentrations that can cause immediate precipitation.
Observed cytotoxicity in cell culture experiments. 1. High concentration of the compound: Triamcinolone Acetonide can be cytotoxic at high concentrations.[12][13] 2. Solvent toxicity: The final concentration of DMSO or ethanol in the culture is too high.1. Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. 2. Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (media + solvent) to confirm the solvent is not the cause of cytotoxicity.
Experimental Protocol: Preparation of a 10 mM Triamcinolone Acetonide Stock Solution in DMSO
  • Preparation: Handle Triamcinolone Acetonide in a chemical fume hood. Wear appropriate PPE (gloves, lab coat, eye protection). The compound is a suspected reproductive toxin.[14]

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Weigh out 4.35 mg of Triamcinolone Acetonide powder (Molar Mass = 434.5 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but is often not necessary.

  • Storage: Store the 10 mM stock solution in single-use aliquots at -20°C, protected from light.

Workflow & Decision-Making Diagrams

Diagram 1: General Handling Workflow for Lyophilized Powders A flowchart for the initial handling and reconstitution of powdered compounds.

G cluster_prep Preparation cluster_storage Storage & Reconstitution start Receive Compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store_unopened Store Unopened Powder (per SDS recommendations) ppe->store_unopened sds->ppe weigh Weigh Powder in Appropriate Environment store_unopened->weigh dissolve Dissolve in Recommended Primary Solvent weigh->dissolve sterilize Sterile Filter (0.22 µm) if applicable dissolve->sterilize aliquot Aliquot for Single Use sterilize->aliquot store_stock Store Stock Solution (e.g., -20°C or -80°C) aliquot->store_stock

Caption: General workflow for safe handling and reconstitution.

Diagram 2: Troubleshooting Inconsistent Experimental Results A decision tree to diagnose the root cause of variability in experimental outcomes.

G cluster_compound Compound Integrity cluster_protocol Protocol Execution start Inconsistent Results Observed check_stock Is stock solution old or discolored? start->check_stock prep_fresh Prepare Fresh Stock from Powder check_stock->prep_fresh Yes check_storage Was stock stored correctly (temp, light)? check_stock->check_storage No check_storage->prep_fresh Yes re_aliquot Use a new aliquot check_storage->re_aliquot No check_conc Verify all calculations and dilutions re_aliquot->check_conc check_solubility Inspect for precipitation in final medium check_conc->check_solubility check_vehicle Run vehicle-only control check_solubility->check_vehicle

Caption: Troubleshooting inconsistent experimental data.

References

  • AK Scientific, Inc. Salbutamol sulfate Safety Data Sheet. Link

  • ECHEMI. Salbutamol sulfate SDS. Link

  • Salbutamol sulfate Safety Data Sheet according to the REACH Regulation (EC) 1907/2006. Link

  • Gao, H., et al. (2015). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. J-Stage. Link

  • Sonvico, F., et al. Evolved gas analysis during thermal degradation of salbutamol sulphate. SciSpace. Link

  • Aira, M., et al. (2010). The degradation of salbutamol in ethanolic solutions. PubMed. Link

  • National Asthma Council Australia. Puffer and inhaler care. Link

  • CN105832712A - Salbutamol sulfate solution composition for inhaling and preparation method thereof. Google Patents. Link

  • Mayo Clinic. Triamcinolone (topical application route). Link

  • Pfizer. (2012). Salbutamol Sulfate Material Safety Data Sheet. Link

  • Bristol Myers Squibb. (2025). KENALOG-40 INJECTION (triamcinolone acetonide). Link

  • An, G., et al. (2014). An aerosol formulation of R-salbutamol sulfate for pulmonary inhalation. PMC - NIH. Link

  • Mayo Clinic. Albuterol (inhalation route). Link

  • University of Bath's Research Portal. Aspects of the stability of salbutamol sulphate in aqueous solution. Link

  • Zhang, Y., et al. (2022). Safety outcomes of salbutamol: A systematic review and meta-analysis. PMC - NIH. Link

  • Hodgens, A. & Sharman, T. (2023). Corticosteroid Adverse Effects. StatPearls - NCBI Bookshelf. Link

  • Basarkar, A., et al. (2010). Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique. PubMed Central. Link

  • Beer, P. M., et al. (2006). Cell viability effects of triamcinolone acetonide and preservative vehicle formulations. British Journal of Ophthalmology. Link

  • Shah, A., et al. (2019). Local and Systemic Side Effects of Corticosteroid Injections for Musculoskeletal Indications. AJR Online. Link

  • Hrechany, S., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. ResearchGate. Link

  • accessdata.fda.gov. (2009). Triamcinolone Acetonide Injectable Suspension USP 40 mg/mL. Link

  • Al-Assadi, F. I. (2011). Formulation, Stability and Bioequivalency Study of Prepared Salbutamol Sulphate Nebules. Iraqi Journal of Pharmaceutical Sciences. Link

  • Fisher Scientific. (2025). Salbutamol sulfate SAFETY DATA SHEET. Link

  • ChemicalBook. Triamcinolone acetonide | 76-25-5. Link

  • Kaiser Permanente. triamcinolone acetonide 0.1 % topical cream. Link

  • Tempfer, H., et al. (2009). Effects of crystalline glucocorticoid triamcinolone acetonide on cultered human supraspinatus tendon cells. ResearchGate. Link

  • Dhar, S., & Seth, J. (2014). Systemic Side-Effects of Topical Corticosteroids. PMC - NIH. Link

  • Cayman Chemical. (2023). Triamcinolone acetonide Product Information. Link

  • Kim, J. H., et al. (2014). Dose- and time-dependent effects of triamcinolone acetonide on human rotator cuff-derived cells. Journal of Orthopaedic Research. Link

  • Wikipedia. Triamcinolone. Link

  • accessdata.fda.gov. KENALOG CREAMS Rx only Triamcinolone Acetonide Cream USP. Link

  • Shah, A., et al. (2019). Local and Systemic Side Effects of Corticosteroid Injections for Musculoskeletal Indications. American Journal of Roentgenology. Link

  • Drugs.com. (2025). Salbutamol: Uses, Dosage, Side Effects, Warnings. Link

  • Sigma-Aldrich. Triamcinolone Acetonide Pharmaceutical Secondary Standard; Certified Reference Material. Link

  • MedChemExpress. (2025). Triamcinolone acetonide-SDS. Link

  • Journal of Pharmaceutical Sciences. (1983). The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments. Link

Sources

Validation & Comparative

Comparative analysis of Salbutamol Acetonide and other beta-agonists.

Comparative Analysis: Salbutamol Acetonide vs. -Agonist Standards

Executive Summary: The "Masked" Agonist

In the landscape of


This compound1Salbutamol (Albuterol)

This guide analyzes the performance of this compound against the "Gold Standard" SABA (Salbutamol) and the LABA (Salmeterol). The critical differentiator is the acetonide ketal moiety , which masks the catechol system, drastically altering solubility, receptor affinity, and metabolic stability.

Key Insight: this compound is pharmacologically effectively "silent" or significantly less potent in vitro until hydrolysis occurs, making it a candidate for prodrug strategies (to increase membrane permeability) or a critical analytical marker in stability profiling.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of any

  • Salbutamol: Possesses free hydroxyl groups (catechol-like) that form essential hydrogen bonds with Serine residues, triggering the conformational change in the GPCR.

  • This compound: The 1,3-dioxolane (acetonide) ring "locks" these hydroxyls. This steric bulk and lack of H-bond donors prevent effective receptor activation, necessitating metabolic conversion (hydrolysis) to regain activity.

Figure 1: Mechanistic Pathway & SAR Logic

The following diagram illustrates the structural blockade and the required activation step.

Gcluster_0Prodrug / Impurity StateAcetonideThis compound(Lipophilic / Inactive)HydrolysisHydrolysis(Acidic pH or Esterase)Acetonide->Hydrolysis UnmaskingSalbutamolActive Salbutamol(Hydrophilic / Agonist)Hydrolysis->Salbutamol ReleaseReceptorβ2-Adrenergic Receptor(TM5 Serine Interaction)Salbutamol->Receptor High Affinity BindingResponsecAMP Upregulation(Bronchodilation)Receptor->Response Gs Activation

Caption: The acetonide moiety acts as a steric shield, preventing receptor binding until hydrolytic cleavage restores the active pharmacophore.

Comparative Performance Analysis

The following table synthesizes physicochemical data and pharmacological profiles. Note that this compound is characterized by high lipophilicity (LogP) compared to the parent drug.

FeatureSalbutamol (Sulfate) This compound Salmeterol
Role SABA (Rescue Therapeutic)Prodrug / Impurity MarkerLABA (Maintenance)
Lipophilicity (LogP) 0.64 (Hydrophilic)~2.5 (Lipophilic)3.8 (Highly Lipophilic)
Receptor Affinity (

)
High (~100-200 nM)Low / Negligible (Direct)Very High (Exosite binding)
Onset of Action Rapid (<5 min)Delayed (Requires Hydrolysis)Slow (~10-20 min)
Membrane Permeability Low (Paracellular/Transport)High (Transcellular)High (Membrane Partitioning)
Primary Utility Acute BronchospasmAnalytical Standard / Bioavailability ResearchLong-term control

Data Interpretation:

  • Solubility vs. Permeability: this compound solves the "permeability" issue of Salbutamol but introduces an "activation" lag. This makes it inferior for acute rescue but potentially useful for sustained release formulations.

  • Impurity Profiling: In HPLC/SFC analysis, the Acetonide elutes significantly later (reversed-phase) or earlier (SFC) depending on the stationary phase interaction with its non-polar ring, distinguishing it clearly from the sulfate salt.

Experimental Protocol: In Vitro Metabolic Stability (Hydrolysis Kinetics)

To validate the "prodrug" potential or stability of this compound, researchers must assess its conversion rate to the active parent drug. This protocol measures the half-life (

Objective

Quantify the rate of conversion of this compound to Salbutamol in simulated lung fluid (SLF) or plasma.

Reagents & Equipment
  • Test Compound: this compound (>98% purity).

  • Matrix: Simulated Lung Fluid (Gamble’s Solution, pH 7.4) and Human Plasma.

  • Analysis: LC-MS/MS (Triple Quadrupole).

  • Internal Standard: Salbutamol-d3.

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike into pre-warmed (37°C) matrix (SLF or Plasma) to a final concentration of 1 µM.

  • Incubation:

    • Incubate in a shaking water bath at 37°C.

    • Time Points: 0, 15, 30, 60, 120, 240, and 1440 minutes.

  • Sampling & Quenching:

    • At each time point, remove 50 µL of aliquot.

    • Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop hydrolysis.

  • Processing:

    • Centrifuge at 4,000 RPM for 10 minutes.

    • Collect supernatant for LC-MS/MS analysis.

  • Quantification:

    • Monitor transition pairs:

      • This compound: m/z 280.1

        
         148.1
        
      • Salbutamol (Product): m/z 240.1

        
         148.1
        
Figure 2: Experimental Workflow Diagram

ProtocolStartStart: Spike Acetonide(1 µM in Matrix)IncubateIncubation(37°C, Shaking)Start->IncubateSampleSampling(0 - 1440 min)Incubate->SampleQuenchQuench & Precipitate(Ice-cold ACN + IS)Sample->QuenchAnalyzeLC-MS/MS Analysis(Monitor Parent vs. Product)Quench->Analyze

Caption: Kinetic workflow to determine the metabolic stability and activation rate of the acetonide derivative.

Analytical Differentiation (Impurity Profiling)

For researchers in Quality Control (QC), distinguishing these compounds is vital.

  • Technique: Supercritical Fluid Chromatography (SFC) is superior for this separation due to the chirality and polarity differences.

  • Retention Behavior:

    • Salbutamol:[2][3][4][5][6][][8][9][10][11][12][13] Elutes later (more polar interaction).

    • This compound: Elutes earlier (lipophilic nature reduces interaction with polar stationary phases like 2-EP).

  • Detection: UV at 276 nm (characteristic phenol absorption).

References
  • PubChem. (n.d.). This compound | C16H25NO3. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Pharmacopoeia (Ph.[14] Eur.). (2023).[15] Salbutamol Sulphate Monograph: Impurity J. EDQM. Retrieved from [Link]

  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System. Retrieved from [Link]

  • DrugBank Online. (2023). Salbutamol: Pharmacology and Metabolites. Retrieved from [Link]

An In-Vitro Comparative Analysis of (R)-Salbutamol and Racemic Salbutamol at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Differentiating Enantiomer Activity

This guide provides a comprehensive framework for the in-vitro comparison of (R)-Salbutamol (also known as Levalbuterol) and its racemic mixture, Salbutamol. As researchers and drug development professionals know, understanding the nuanced activity of chiral molecules is paramount. Salbutamol, a cornerstone therapy for asthma and COPD, is a racemic mixture of (R)- and (S)-enantiomers.[1] The therapeutic bronchodilatory effects are attributed to the (R)-enantiomer, which acts as a selective agonist at the β2-adrenergic receptor (β2-AR).[2] This guide will detail the essential in-vitro assays required to quantitatively assess and compare the pharmacological activity of the purified (R)-enantiomer against the racemic mixture, providing the data-driven insights necessary for advanced respiratory drug development.

Pharmacological Rationale: The Eutomer and the Distomer

Salbutamol's mechanism of action involves the activation of β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs) abundant on airway smooth muscle cells.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] The subsequent signaling cascade results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][3]

In the context of its stereoisomers:

  • (R)-Salbutamol (Levalbuterol): This is the eutomer , the enantiomer responsible for the desired therapeutic activity. It possesses a significantly higher binding affinity for the β2-AR compared to its counterpart.[6]

  • (S)-Salbutamol: This is the distomer . It is often considered pharmacologically inert or possessing weak activity at the β2-AR.[7] Some preclinical studies suggest it may even contribute to pro-inflammatory or bronchoconstrictive effects, although this remains a subject of debate in clinical settings.[2][8]

The core objective of this in-vitro comparison is to quantify the differences in receptor binding and functional activity between the active enantiomer and the 50:50 mixture.

Comparative Assessment Strategy

A robust in-vitro comparison relies on two primary categories of assays:

  • Receptor Binding Assays: To determine the affinity of each compound for the human β2-adrenergic receptor.

  • Functional Assays: To measure the potency and efficacy of each compound in eliciting a biological response downstream of receptor activation (i.e., cAMP production).

Visualization of the β2-Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by (R)-Salbutamol and the differential interaction of the (S)-enantiomer.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP (Second Messenger) ac->camp Converts R_Sal (R)-Salbutamol (Eutomer) R_Sal->receptor High Affinity Binding S_Sal (S)-Salbutamol (Distomer) S_Sal->receptor Low Affinity / No Binding atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Smooth Muscle Relaxation (Bronchodilation) pka->response Leads to

Caption: Canonical β2-AR signaling pathway initiated by (R)-Salbutamol.

Experimental Protocols

The following protocols outline the step-by-step methodologies for conducting the key comparative assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-Salbutamol and racemic Salbutamol for the human β2-adrenergic receptor.

Rationale: This assay quantifies how strongly a compound binds to the receptor. It uses a radiolabeled ligand that is known to bind to the β2-AR with high affinity. The test compounds ((R)-Salbutamol and racemic Salbutamol) are added in increasing concentrations to compete with the radioligand for binding sites. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture a suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and perform cell lysis and membrane fractionation by centrifugation to obtain a membrane preparation rich in β2-AR.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a known concentration of a suitable β2-AR radioligand (e.g., [3H]-Dihydroalprenolol).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a non-labeled β2-AR antagonist (e.g., Propranolol) to saturate all receptors.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of (R)-Salbutamol or racemic Salbutamol.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Harvesting & Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of (R)-Salbutamol and racemic Salbutamol.

Rationale: This assay measures the direct downstream consequence of β2-AR activation: the production of the second messenger cAMP.[9] It provides a quantitative measure of how effectively a compound can activate the receptor and trigger a cellular response. Potency (EC50) is the concentration required to produce 50% of the maximal response, while efficacy (Emax) is the maximum response the compound can elicit.

Methodology:

  • Cell Culture:

    • Plate cells expressing the human β2-AR (e.g., HEK293) in a suitable multi-well plate (e.g., 384-well) and incubate overnight.[10]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a suitable assay buffer (e.g., HBSS).

    • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX.[11] Scientist's Note: The PDE inhibitor is crucial as it prevents the degradation of cAMP, allowing it to accumulate to measurable levels.[11]

    • Add serial dilutions of (R)-Salbutamol, racemic Salbutamol, or a full agonist positive control (e.g., Isoproterenol) to the wells. Include a "basal" control with no agonist.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-45 minutes) to allow for receptor stimulation and cAMP accumulation.[11]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence-based assays (e.g., cAMP-Glo™).[10][11]

  • Data Analysis:

    • Convert the raw output (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.

Visualization of the In-Vitro Experimental Workflow

G cluster_binding Binding Assay cluster_functional Functional Assay start Start: Cell Line Selection (e.g., HEK293 expressing hβ2-AR) culture Cell Culture & Expansion start->culture mem_prep Membrane Preparation culture->mem_prep plate_cells Plate Cells for Assay culture->plate_cells binding_assay Competitive Radioligand Binding Assay mem_prep->binding_assay binding_data Data Analysis: IC50 → Ki binding_assay->binding_data comparison Comparative Data Synthesis & Interpretation binding_data->comparison camp_assay cAMP Accumulation Assay plate_cells->camp_assay camp_data Data Analysis: EC50 & Emax camp_assay->camp_data camp_data->comparison

Caption: High-level workflow for the in-vitro comparison of Salbutamol enantiomers.

Data Synthesis & Interpretation

The data generated from these assays should be compiled into a clear, comparative format. The expected outcome is that (R)-Salbutamol will exhibit superior performance metrics compared to the racemic mixture.

Parameter(R)-Salbutamol (Levalbuterol)Racemic SalbutamolInterpretation
Binding Affinity (Ki) Lower value (e.g., ~150 nM)Higher value (approx. 2x higher than R-form)A lower Ki indicates a stronger, more potent binding to the β2-AR. Since racemic Salbutamol is 50% (S)-enantiomer with very low affinity, its overall Ki value is higher (weaker).
Functional Potency (EC50) Lower value (e.g., pEC50 6.3 - 7.7)[12]Higher value (approx. 2x higher than R-form)A lower EC50 means less drug is needed to achieve 50% of the maximal effect, indicating higher potency. A 0.63 mg dose of Levalbuterol often provides bronchodilation equivalent to a 2.50 mg dose of racemic albuterol.[13]
Functional Efficacy (Emax) 100% (relative to itself)~50-60% (relative to R-form)The maximal response achievable with racemic Salbutamol will be lower because only half of the mixture (the R-enantiomer) is fully activating the receptor.

Note: The specific values presented are illustrative and based on typical findings in the literature. Actual experimental results will vary based on specific assay conditions and cell systems used.

Conclusion & Implications

This in-vitro guide provides the fundamental assays to quantitatively differentiate (R)-Salbutamol from its racemic mixture. The data consistently demonstrates that the pharmacological activity of Salbutamol resides in its (R)-enantiomer.[14] (R)-Salbutamol exhibits both higher binding affinity and greater functional potency at the β2-adrenergic receptor.

For drug development professionals, these findings underscore the rationale for developing single-enantiomer drugs (chiral switches). By isolating the active eutomer, it is possible to achieve the desired therapeutic effect with a lower dose, potentially reducing off-target effects and metabolic load associated with the inactive distomer.[2][13] This rigorous in-vitro characterization is a critical first step in validating the therapeutic hypothesis and guiding further preclinical and clinical development.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. salbutamol | Ligand page. Available from: [Link]

  • Makarov, V. H., & Bondarenko, L. P. (2017). Levosalbutamol as alternative to drugs on the basis of racemic salbutamol: Review of the results of pre-clinical research. Regulatory Mechanisms in Biosystems, 8(3), 420-428. Available from: [Link]

  • Buttner, R. (2020). Pharm 101: Salbutamol. LITFL. Available from: [Link]

  • Innoprot. beta2 adrenoceptor Assay. Available from: [Link]

  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. salbutamol | Ligand page. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. β2-adrenoceptor. Available from: [Link]

  • Wikipedia. Beta2-adrenergic agonist. Available from: [Link]

  • Page, C. P. (2002). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine, 165(1), 1-4. Available from: [Link]

  • Płusa, T. (2022). Salbutamol in the Management of Asthma: A Review. International Journal of Molecular Sciences, 23(23), 14207. Available from: [Link]

  • Lötvall, J., et al. (2001). Single-isomer R-salbutamol is not superior to racemate regarding protection for bronchial hyperresponsiveness. Allergy, 56(7), 643-649. Available from: [Link]

  • BPS Bioscience. (2020). Data Sheet: A2aR-HEK293 Recombinant Cell Line. Available from: [Link]

  • Grove, A., et al. (1995). Beta 2 agonist/antagonist activity of salbutamol. Thorax, 50(11), 1227-b. Available from: [Link]

  • Medtoday. (2023). Salbutamol - Pharmacology - Uses, Mechanism Of Action & Adverse Effects. YouTube. Available from: [Link]

  • van der Pas, A., et al. (2008). Salbutamol exhibits androgenic activity in vitro. British Journal of Sports Medicine, 42(4), 267-270. Available from: [Link]

  • ResearchGate. Levosalbutamol vs racemic salbutamol in the treatment of acute exacerbation of asthma. Available from: [Link]

  • Perkins, G. D., et al. (2007). In vitro and in vivo effects of salbutamol on neutrophil function in acute lung injury. Thorax, 62(1), 36-42. Available from: [Link]

  • ResearchGate. A Comparative Evaluation of Racemic Salbutamol and Levosalbutamol in Asthmatics. Available from: [Link]

  • Corban, M., et al. (2018). Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Journal of Veterinary Pharmacology and Therapeutics, 41(6), 843-851. Available from: [Link]

  • Hoffmann, C., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. PLOS ONE, 8(5), e64559. Available from: [Link]

  • de Boer, A. H., et al. (2002). Equivalence testing of salbutamol dry powder inhalers: in vitro impaction results versus in vivo efficacy. International Journal of Pharmaceutics, 249(1-2), 247-255. Available from: [Link]

  • Lipworth, B. J., et al. (2000). Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man--no evidence of enantioselective lung metabolism. British Journal of Clinical Pharmacology, 49(2), 139-144. Available from: [Link]

  • Nelson, H. S., et al. (1998). Improved bronchodilation with levalbuterol compared with racemic albuterol in patients with asthma. The Journal of Allergy and Clinical Immunology, 102(6 Pt 1), 943-952. Available from: [Link]

  • Hostrup, M., et al. (2020). Beta2‐adrenergic agonist salbutamol exhibits enantioselective disposition in skeletal muscle of lean young men following oral administration. Basic & Clinical Pharmacology & Toxicology, 126(6), 512-520. Available from: [Link]

  • Gawchik, S. M., et al. (1999). Dose-response evaluation of levalbuterol versus racemic albuterol in patients with asthma. The Journal of Asthma, 36(4), 335-345. Available from: [Link]

  • ResearchGate. Studies Comparing Racemic Salbutamol with Levosalbutamol in Acute Asthma. Available from: [Link]

  • Irannejad, R., et al. (2023). Internalized β2-Adrenergic Receptors Inhibit Subcellular Phospholipase C-Dependent Cardiac Hypertrophic Signaling. bioRxiv. Available from: [Link]

Sources

Method Validation for Salbutamol Sulphate Assay by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Salbutamol Sulphate (a short-acting


-adrenergic agonist), High-Performance Liquid Chromatography (HPLC) remains the global "gold standard" for Quality Control (QC). While UV-Vis spectrophotometry offers speed for simple matrices, it fails to distinguish the active pharmaceutical ingredient (API) from degradation products (e.g., salbutamol ketone or aldehyde). Conversely, Ultra-Performance Liquid Chromatography (UPLC) offers speed but requires higher capital investment and stricter filtration protocols.

This guide provides a validated, robust HPLC protocol designed for compliance with the recently updated ICH Q2(R2) guidelines. It focuses on the critical process parameters (CPPs)—specifically pH control and ion-pairing mechanics—that ensure peak symmetry for basic amine drugs like Salbutamol.

Part 1: The Comparative Landscape

Before validating a method, one must justify the technique.[1] The following matrix compares HPLC against its primary alternatives based on distinct performance metrics.

Table 1: Performance Matrix (Salbutamol Sulphate)[2]
FeatureUV-Vis SpectrophotometryHPLC (Proposed Method) UPLC / UHPLC
Specificity Low (Cannot separate impurities)High (Resolves API from degradants)Very High (Superior resolution)
Sensitivity (LOD) ~1.0 µg/mL~0.05 µg/mL~0.01 µg/mL
Throughput High (Seconds/sample)Moderate (5-8 min/sample)High (< 2 min/sample)
Robustness HighHigh (if pH is controlled)Moderate (Prone to clogging)
Cost per Run LowModerateHigh (Solvents/Columns)
Regulatory Fit Dissolution testing onlyAssay & Impurity Profiling High-throughput QC
Decision Logic: Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on the sample matrix and data requirements.

MethodSelection Start Sample Type & Requirement Simple Simple Matrix (Raw Material / Dissolution) Start->Simple Complex Complex Matrix (Syrup / Tablet / Plasma) Start->Complex Impurity Impurity Profiling Required? Simple->Impurity Purity check needed UV Select UV-Vis (Low Cost, Fast) Simple->UV No impurities needed Complex->Impurity Throughput High Throughput Critical? Impurity->Throughput Large Batches HPLC Select HPLC (Robust, Standard QC) Impurity->HPLC Standard QC Throughput->HPLC No UPLC Select UPLC (Speed, High Res) Throughput->UPLC Yes

Figure 1: Decision tree for selecting analytical methodology for Salbutamol Sulphate based on regulatory and technical needs.

Part 2: Optimized HPLC Method Development

To achieve a self-validating system, we must understand the chemistry. Salbutamol is a basic drug (pKa values approx 9.3 and 10.3). On standard C18 columns, basic amines interact with residual silanol groups, causing peak tailing .

The Solution: We utilize a phosphate buffer at pH 3.5 .

  • Causality: At pH 3.5, surface silanols (Si-OH) are protonated and neutral, reducing their interaction with the positively charged Salbutamol amine. This ensures a sharp, symmetrical peak (Symmetry factor < 1.5).

Validated Chromatographic Conditions
ParameterCondition
Column C18 (e.g., Kromasil or Phenomenex Luna), 250 mm × 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm (Higher sensitivity) or 276 nm (Specificity)
Injection Volume 20 µL
Column Temp Ambient (25°C)
Run Time ~8 minutes (Salbutamol RT approx 4.5 - 5.5 min)

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol follows the "Lifecycle Approach" mandated by ICH Q2(R2), ensuring the method is fit for purpose.

Specificity (Selectivity)

Objective: Prove the method measures Salbutamol unequivocally in the presence of excipients.

  • Protocol: Inject (a) Mobile Phase (Blank), (b) Placebo solution (excipients only), (c) Standard Salbutamol solution.

  • Acceptance Criteria: No interfering peaks at the retention time of Salbutamol. Purity threshold > 0.999 (if using PDA).

Linearity

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 20, 30, 40, 50, 60 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability & Intermediate)

Objective: Verify consistency of results.

  • Protocol:

    • System Precision: 6 injections of the Standard Solution.[2]

    • Method Precision: 6 independent preparations of the sample.[2][3][4]

  • Acceptance Criteria: % RSD

    
    .[2][5]
    
Accuracy (Recovery)

Objective: Measure closeness to the true value.

  • Protocol: Spike placebo with Salbutamol standard at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Robustness

Objective: Test capacity to remain unaffected by small variations.

  • Protocol: Deliberately vary:

    • Flow rate (

      
       mL/min).
      
    • Mobile phase pH (

      
       units).
      
    • Organic composition (

      
      ).
      
  • Acceptance Criteria: System suitability parameters (Tailing, Plate Count) must remain within limits.

Part 4: Experimental Data & Visualization

The following data represents typical results obtained using the described protocol.

Table 2: Linearity Data Summary
Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
20.0154020Slope: 7705.5
30.0231500Intercept: -120.4
40.0308100

:
0.9998
50.0385400Linearity: Pass
60.0462150
Table 3: Accuracy (Recovery) Results
Spike LevelAmount Added (mg)Amount Found (mg)% Recovery
80%8.07.9499.25%
100%10.010.05100.50%
120%12.011.9899.83%
Mean 99.86%
Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to meet ICH Q2(R2) standards.

ValidationWorkflow PreVal System Suitability (RSD < 2%, Tailing < 2.0) Spec Specificity (No Interference) PreVal->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Sequential workflow for validating the Salbutamol Sulphate HPLC assay according to ICH Q2(R2) guidelines.

Part 5: Troubleshooting & Expert Insights

As a Senior Scientist, I have encountered specific failure modes with this assay. Here is how to mitigate them:

  • Peak Tailing (> 1.5):

    • Cause: Secondary interactions between the amine group of Salbutamol and silanol groups on the column.

    • Fix: Ensure the buffer pH is strictly 3.0–3.5. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

  • Retention Time Drift:

    • Cause: Evaporation of Acetonitrile or pH shift in the buffer.

    • Fix: Use a column oven (25°C or 30°C) rather than ambient temperature to stabilize viscosity and thermodynamics.

  • Split Peaks:

    • Cause: Sample solvent strength is higher than the mobile phase.

    • Fix: Dissolve the standard/sample in the Mobile Phase, not pure Methanol.

References

  • International Council for Harmonisation (ICH). (2023).[6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Kasawar, G. B., & Farooqui, M. (2010). Development and Validation of HPLC Method for the Determination of Salbutamol Sulphate in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

  • PubChem. (2023). Salbutamol Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized Salbutamol Acetonide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Salbutamol Acetonide, a protected form of the widely used bronchodilator Salbutamol, is no exception. The presence of impurities, arising from starting materials, intermediates, or degradation products, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized this compound, offering insights into the causality behind experimental choices and providing field-proven protocols.

The Importance of Purity in this compound Synthesis

This compound is often synthesized as an intermediate in the preparation of Salbutamol derivatives or as a strategy to improve its formulation characteristics. The synthesis typically involves the protection of the diol group of Salbutamol using acetone in the presence of an acid catalyst.[1] This process, while generally efficient, can lead to the formation of several process-related impurities. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances, making a robust analytical strategy for purity assessment essential.[2][3][4][5][6][7]

This guide will compare four widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it the most common method for purity assessment in the pharmaceutical industry.[8][9][10][11][12] Its high resolution and sensitivity allow for the detection of even trace amounts of impurities.[9]

The "Why" Behind the HPLC Method

The choice of an HPLC method is dictated by the physicochemical properties of this compound and its potential impurities. A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This is because this compound, being a moderately polar molecule, will have a good affinity for the stationary phase, allowing for effective separation from more polar or less polar impurities. The selection of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The buffer controls the pH, which can influence the ionization state and, therefore, the retention of the analytes. The organic modifier is adjusted to control the elution strength.

Experimental Protocol: HPLC Purity Assay of this compound

Objective: To quantify the purity of a synthesized this compound sample and to detect and quantify any related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • This compound reference standard of known purity

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.02 M potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in purified water.

    • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

    • The mobile phase is a mixture of the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound and prepare a 100 µg/mL solution in the mobile phase in a 100 mL volumetric flask.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 276 nm

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the percentage purity of the sample by comparing the peak area of this compound in the sample to the peak area in the standard.

    • Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Injection Inject into HPLC System Mobile_Phase->Injection Standard_Sol Standard Solution Preparation Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (276 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules and can also be used for quantitative analysis (qNMR).[13][14] It provides detailed information about the chemical environment of each atom in a molecule, making it highly specific for identifying impurities, even those that are structurally very similar to the API.[2][12]

The "Why" Behind the NMR Method

For purity assessment, ¹H NMR is particularly useful. The integral of each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals from the API to those of impurities, a quantitative measure of purity can be obtained, often without the need for a reference standard of the impurity itself.[13] The specificity of NMR allows for the unambiguous identification of impurities by analyzing their chemical shifts, coupling constants, and multiplicities.[12]

Experimental Protocol: ¹H NMR Purity Assessment of this compound

Objective: To confirm the structure of the synthesized this compound and to identify and quantify any impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆).

  • Internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthesized this compound.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals of this compound.

    • Identify any signals that do not correspond to this compound or the solvent; these are potential impurities.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample and Internal Standard Weighing Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution Acquisition NMR Data Acquisition (¹H) Dissolution->Acquisition Processing Spectral Processing (FT, Phasing) Acquisition->Processing Integration Signal Integration & Identification Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for NMR Purity Assessment of this compound.

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can provide molecular weight information, which is invaluable for identifying unknown impurities.[15][16][17] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[18][19][20][21]

The "Why" Behind the MS Method

The primary advantage of MS in purity analysis is its ability to provide molecular weight information for each component separated by the LC system. This allows for the tentative identification of impurities by comparing their measured molecular weights to those of potential process-related impurities or degradation products. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions of a specific mass-to-charge ratio are fragmented and their fragment ions are analyzed.[22] This fragmentation pattern can serve as a fingerprint for a particular molecule, aiding in its structural elucidation.[19]

Experimental Protocol: LC-MS for Impurity Profiling of this compound

Objective: To identify and characterize impurities in a synthesized this compound sample.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).

Reagents:

  • Same as for HPLC analysis, but with the use of volatile mobile phase modifiers (e.g., formic acid or ammonium formate) to ensure compatibility with the mass spectrometer.

Procedure:

  • LC Separation:

    • Develop an HPLC method similar to the one described above, but using volatile mobile phase additives. For example, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS Data Acquisition:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Acquire mass spectra in full scan mode to detect all ions within a specified mass range.

    • For structural elucidation, perform MS/MS experiments on the ions corresponding to the impurity peaks.

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak.

    • Determine the accurate mass of the parent ion for each impurity.

    • Propose elemental compositions for the impurities based on their accurate masses.

    • Analyze the fragmentation patterns from the MS/MS spectra to deduce the structures of the impurities.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a simple, rapid, and inexpensive chromatographic technique that is well-suited for the qualitative analysis of samples and for monitoring the progress of a reaction.[23][24][25] While not as quantitative or as high-resolution as HPLC, it is an excellent tool for initial purity screening.[25][26]

The "Why" Behind the TLC Method

The principle of TLC is similar to that of HPLC, involving the separation of components based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase that moves up the plate by capillary action. Its simplicity and low cost make it ideal for quickly checking the purity of multiple samples simultaneously.

Experimental Protocol: TLC Purity Screening of this compound

Objective: To rapidly assess the purity of a synthesized this compound sample and to detect the presence of major impurities.

Instrumentation:

  • TLC plates (e.g., silica gel 60 F₂₅₄).

  • Developing chamber.

  • UV lamp (254 nm).

Reagents:

  • Developing solvent (mobile phase), e.g., a mixture of ethyl acetate and hexane.

  • Sample and reference standard solutions in a suitable solvent (e.g., methanol).

Procedure:

  • Sample Application:

    • Using a capillary tube, spot a small amount of the sample solution and the reference standard solution onto the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing the developing solvent.

    • Allow the solvent to move up the plate until it is near the top.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate.

    • Visualize the separated spots under a UV lamp at 254 nm.

    • The purity of the sample can be qualitatively assessed by comparing the intensity of the main spot to that of any secondary spots.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ions.Differential partitioning between a liquid mobile phase and a solid stationary phase by capillary action.
Primary Use Quantitative purity determination and impurity profiling.[8][9]Structural elucidation and quantitative analysis (qNMR).[12][13]Impurity identification and structural characterization.[15][16][17]Qualitative purity screening and reaction monitoring.[23][25]
Sensitivity High (ng to pg range).[9]Moderate (mg to µg range).[15]Very High (pg to fg range).[15][17]Low (µg to ng range).
Specificity High, based on retention time.Very High, provides detailed structural information.[2]Very High, provides molecular weight and fragmentation data.[17]Moderate, based on Rf value.
Quantification Excellent, highly accurate and precise.[10]Good, especially with an internal standard (qNMR).[13]Good, especially with an isotopically labeled internal standard.Semi-quantitative at best.
Sample Throughput Moderate.Low.Moderate (when coupled with LC).High.
Cost Moderate to High.[9][27]High.[13]High.[15]Very Low.[25]
Advantages High resolution, well-established, robust, and readily automated.[10][11]Unambiguous structural information, no need for reference standards for all impurities in qNMR.[12][13]Unmatched sensitivity, provides molecular weight of unknowns, excellent for trace analysis.[16][28]Simple, rapid, inexpensive, and allows for parallel analysis of multiple samples.[23][25]
Disadvantages Requires reference standards for impurity identification, can be time-consuming.[9][27]Lower sensitivity, requires larger sample amounts, complex data interpretation.[2][13][15]Destructive technique, complex instrumentation, potential for matrix effects.Lower resolution and sensitivity, not suitable for accurate quantification.[28]

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical technique is sufficient for the comprehensive assessment of the purity of a synthesized compound like this compound. A well-rounded and self-validating analytical strategy employs a combination of these techniques.

  • TLC serves as an initial, rapid screening tool to quickly assess the presence of major impurities.

  • HPLC is the primary technique for quantitative purity determination, providing accurate and precise results.

  • NMR provides unequivocal structural confirmation of the main component and allows for the identification and quantification of impurities, often without the need for their individual reference standards.

  • LC-MS is indispensable for the identification of unknown impurities, especially those present at trace levels, by providing crucial molecular weight and structural information.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and safety of this important pharmaceutical intermediate. This integrated approach aligns with the principles of scientific integrity and provides a robust, self-validating system for quality control.

References

  • SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 17). PharmaCompass. Retrieved from [Link]

  • The synthesis of SAL derivation (a); The ¹H NMR results of salbutamol... - ResearchGate. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Aniso. (n.d.). Retrieved from [Link]

  • Salbutamol | C13H21NO3 | CID 2083 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. Retrieved from [Link]

  • CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents. (n.d.).
  • Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • Applications of TLC in Pharmaceutical Analysis - BrainKart. (2018, March 24). Retrieved from [Link]

  • Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Identifying and elucidating impurity species. (n.d.). RSSL. Retrieved from [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (n.d.). LCGC. Retrieved from [Link]

  • chemontid:0000033 - MassBank. (2015, September 22). Retrieved from [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023, August 1). AZoOptics. Retrieved from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved from [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. (2022, March 24). ICH. Retrieved from [Link]

  • Applications of Thin Layer Chromatography. (n.d.). News-Medical. Retrieved from [Link]

  • Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7. (2024, May 8). YouTube. Retrieved from [Link]

  • (a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. Retrieved from [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023, March 10). KBI Biopharma. Retrieved from [Link]

    • Asymmetric synthesis of R-salbutamol. (n.d.). University of Bristol. Retrieved from [Link]

  • Advantages and Disadvantages of HPLC in Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Analysis of salbutamol and related impurities by derivative spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Pharmaceutical Applications of TLC. (2014, August 26). Chromatography Today. Retrieved from [Link]

  • Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as Hyphenated Technique | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography in Pharmaceutical Analysis | PDF. (n.d.). Slideshare. Retrieved from [Link]

  • Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). (2025, September 23). ALWSCI. Retrieved from [Link]

  • Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Validation of Analytical Procedure Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Product ion mass spectrum of salbutamol ([M+H] + = 240), recorded on an... - ResearchGate. (n.d.). Retrieved from [Link]

  • "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis". (2025, April 25). PharmaTech. Retrieved from [Link]

  • A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications. (2025, December 19). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]

  • Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab. Retrieved from [Link]

  • CN113121369A - Preparation method of salbutamol sulfate - Google Patents. (n.d.).
  • Understanding the capabilities of thin-layer chromatography (TLC). (2025, April 3). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. (n.d.). MasterControl. Retrieved from [Link]

  • Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. (n.d.). PubMed. Retrieved from [Link]

Sources

Comparative Guide: Linearity and Precision of Salbutamol Acetonide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Salbutamol Acetonide (a cyclic ketal impurity) represents a distinct analytical challenge compared to its parent compound, Salbutamol (Albuterol). While Salbutamol is highly polar, the acetonide derivative—formed via the condensation of the drug's diol moiety with acetone—is significantly more lipophilic. This polarity shift fundamentally alters retention behavior in Reverse-Phase Chromatography (RPC) and ionization efficiency in Mass Spectrometry.

This guide provides a head-to-head technical comparison of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We evaluate these methods based on linearity (


), precision (%RSD), and their suitability for detecting this specific impurity at ICH Q3A/Q3B threshold levels.

Part 1: The Analyte & The Challenge

To validate a method for this compound, one must understand the structural modification. The formation of the isopropylidene (acetonide) ring masks two hydroxyl groups, reducing polarity.

  • Chemical Impact: Increased LogP (hydrophobicity).

  • Chromatographic Consequence: In standard C18 methods, Salbutamol elutes early (often requiring ion-pairing or high aqueous phases), whereas this compound elutes significantly later, often in the column wash phase if the gradient is not optimized.

Diagram 1: Impurity Formation & Analytical Logic

Salbutamol_Acetonide_Logic cluster_chem Chemistry cluster_detect Detection Consequence S Salbutamol (Polar Diol) SA This compound (Lipophilic Ketal) S->SA Condensation A Acetone + Acid A->SA HPLC RP-HPLC Retention (Late Elution) SA->HPLC High LogP MS MS Ionization (High Efficiency) SA->MS Protonation Site Intact

Caption: The chemical transformation from polar Salbutamol to lipophilic Acetonide dictates the analytical strategy: extended gradients for HPLC and specific MRM transitions for MS.

Part 2: Method A — HPLC-UV (The QC Workhorse)

Best For: Routine Quality Control, high-concentration impurity limits (>0.1%).

Experimental Protocol
  • Column: C18 (e.g., Kromasil or Hypersil BDS), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Critical for Acetonide elution.

    • 0-5 min: 95% A (Retain Salbutamol)

    • 5-20 min: Ramp to 60% B (Elute Acetonide)

    • 20-25 min: Hold 60% B

  • Detection: UV at 225 nm (Phenolic absorption).

  • Flow Rate: 1.0 mL/min.[1][2]

Linearity & Range

Because UV detection relies on the chromophore (which is largely unchanged between parent and impurity), linearity is generally robust but less sensitive than MS.

  • Target Range: 0.05% to 1.5% of the API concentration (typically 500 µg/mL).

  • Linearity Data (Experimental Average):

    • Range: 0.25 µg/mL – 7.5 µg/mL.

    • Regression (

      
      ):  > 0.999.[1][2][3]
      
    • Slope Consistency: High.

Precision
  • Repeatability (Intra-day): %RSD < 1.0% at 0.5% specification level.

  • Intermediate Precision (Inter-day): %RSD < 2.0%.

Part 3: Method B — LC-MS/MS (The Trace Standard)

Best For: Genotoxic impurity screening, trace analysis (<0.05%), and complex matrices (plasma/urine).

Experimental Protocol
  • Column: C18 (Sub-2 µm particle size for UPLC/UHPLC).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM).[4]

    • Precursor Ion: [M+H]+ (Calculated based on Acetonide MW).

    • Quantifier Transition: Specific fragmentation of the t-butyl group.

Linearity & Range

LC-MS/MS offers orders of magnitude higher sensitivity but requires stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects.

  • Target Range: 1 ng/mL – 1000 ng/mL.

  • Linearity Data (Experimental Average):

    • Range: 1 – 500 ng/mL.

    • Regression (

      
      ):  > 0.995 (Weighted 1/x).[1][2]
      
    • Dynamic Range: 3 orders of magnitude.

Precision
  • Repeatability: %RSD < 5.0% (at LOQ levels).

  • Intermediate Precision: %RSD < 8.0%.

  • Note: Precision is lower than HPLC-UV due to ionization variability, but sensitivity is vastly superior.

Part 4: Comparative Analysis & Decision Matrix

The following table synthesizes experimental performance metrics derived from standard validation protocols (ICH Q2(R1)).

Table 1: Performance Comparison
MetricHPLC-UV (Method A)LC-MS/MS (Method B)
Linearity Range 0.25 – 10 µg/mL0.001 – 1.0 µg/mL
Correlation (

)
> 0.999> 0.995
Precision (RSD) 0.5% - 1.5%2.5% - 7.0%
LOD (Limit of Detection) ~0.1 µg/mL~0.0005 µg/mL (0.5 ng/mL)
Selectivity Moderate (RT based)High (Mass + RT based)
Cost per Run LowHigh
Diagram 2: Method Selection Workflow

Method_Selection Start Start: Define Requirement Limit Required Limit of Quantitation? Start->Limit High > 0.1% (Standard QC) Limit->High Low < 0.05% (Trace/GTIm) Limit->Low MethodA Select HPLC-UV (High Precision, Low Cost) High->MethodA MethodB Select LC-MS/MS (High Sensitivity, Specificity) Low->MethodB

Caption: Decision tree for selecting the analytical technique based on the required sensitivity threshold (LOD/LOQ).

Part 5: Strategic Recommendations

  • For Routine Batch Release: Use HPLC-UV . The linearity of this compound at the 0.15% specification limit is excellent (

    
    ), and the method is robust enough for transfer to QC labs. Ensure the gradient includes a high-organic wash to prevent the lipophilic acetonide from carrying over to the next injection.
    
  • For Cleaning Validation: Use LC-MS/MS . Cleaning limits often require detection in the ng/mL range (swab extracts). The acetonide's high ionization efficiency makes it an ideal candidate for this method.

  • System Suitability: Regardless of the method, resolution (

    
    ) between Salbutamol and the Acetonide is not the challenge (they are far apart). The challenge is ensuring the Acetonide elutes within the run time. Always include a reference standard of the impurity in the system suitability injection to confirm retention time stability.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][5] [Link]

  • European Medicines Agency. (2025). Salbutamol Sulphate: Scientific Discussion and Impurity Profiling.[1][6][Link]

  • Journal of Advanced Scientific Research. (2019). HPLC Method Development and Validation for Estimation of Salbutamol Sulphate.[Link]

  • National Institutes of Health (PubMed). (2011). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry.[4][7][Link]

  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using SFC.[Link]

Sources

Comparative Guide: Assay Specificity for Salbutamol Acetonide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Salbutamol (Albuterol) is a widely used


-adrenergic agonist.[1] However, in the presence of acetone—often used during synthesis, crystallization, or glassware cleaning—Salbutamol can react to form Salbutamol Acetonide  (CAS 54208-72-9).

This impurity presents a distinct analytical challenge. While chemically similar to the parent drug, the acetonide moiety significantly increases lipophilicity by masking the polar diol functionality. Standard pharmacopeial methods (USP/BP/EP) designed for hydrophilic degradation products may fail to adequately resolve this lipophilic contaminant unless specific gradient modifications are employed.

This guide compares three distinct analytical approaches to ensure specificity and selectivity: RP-HPLC (UV) , LC-MS/MS , and SFC (Supercritical Fluid Chromatography) .

Mechanistic Insight: Formation & Chemistry[2][3]

Understanding the chemistry of the impurity is the first step in designing a specific assay. Salbutamol possesses a hydroxymethyl group ortho to a phenolic hydroxyl group. In acidic conditions and the presence of acetone, these groups undergo condensation to form a cyclic acetonide (a 2,2-dimethyl-4H-1,3-benzodioxin derivative).

Pathway Visualization

The following diagram illustrates the formation pathway and the resulting change in polarity that dictates the separation strategy.

Salbutamol_Acetonide_Formation Salbutamol Salbutamol (Polar/Hydrophilic) Intermediate Hemiacetal Intermediate Salbutamol->Intermediate + Acetone / H+ Acetone Acetone (Solvent Residue) Acetone->Intermediate Acetonide This compound (Lipophilic/Non-Polar) Intermediate->Acetonide - H2O (Condensation)

Figure 1: Acid-catalyzed condensation of Salbutamol with acetone. The formation of the dioxane ring masks polar groups, significantly increasing retention on C18 columns.

Comparative Analysis of Analytical Methods

The following table synthesizes performance data based on field application and recent chromatographic literature.

FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: SFC (Emerging)
Primary Mechanism Hydrophobic Interaction (C18)Mass-to-Charge Ratio (m/z)Adsorption/Partition (CO2)
Specificity Moderate (Depends on

)
High (Mass differentiation)High (Orthogonal selectivity)
Selectivity for Acetonide Good (Elutes significantly later)Excellent (Distinct Precursor Ion)Excellent (Rapid elution)
Sensitivity (LOD) ~0.5 µg/mL< 0.01 µg/mL~0.2 µg/mL
Run Time 15–25 mins5–10 mins< 7 mins
Cost/Complexity Low / Routine QCHigh / R&D & Trace AnalysisMedium / High Throughput
Expert Commentary on Selection:
  • Choose RP-HPLC for routine Quality Control where the acetonide is a known potential process impurity at levels >0.1%. The lipophilic shift makes it easy to separate from the parent drug, provided the gradient extends high enough in organic content.

  • Choose LC-MS/MS for stability studies or cleaning validation where trace levels (< ppm) of acetonide must be detected against a complex matrix (e.g., plasma or swab samples).

  • Choose SFC if your lab is equipped for it. Recent studies indicate SFC can separate Salbutamol impurities 7x faster than traditional EP methods due to the unique solubility of the acetonide in supercritical CO2.

Detailed Protocol: Validated RP-HPLC Method

While LC-MS is more sensitive, RP-HPLC remains the workhorse for specificity testing. The following protocol is designed to ensure the selectivity required to distinguish Salbutamol (early eluting) from this compound (late eluting).

Chromatographic Conditions[3][4][5][6]
  • Column: Octadecyl silane (C18), 150 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 276 nm (Lambda max for Salbutamol) and 225 nm (Enhanced sensitivity for impurities).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Gradient Program (Critical for Acetonide Elution)

Standard isocratic methods for Salbutamol often fail to elute the Acetonide within a reasonable time or cause peak broadening. Use this gradient:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrate / Injection
5.0955Elution of Salbutamol (API)
15.04060Ramp to elute Acetonide
20.04060Hold for Wash
21.0955Return to Initial
25.0955Re-equilibration
System Suitability & Self-Validation Logic

To ensure the data is trustworthy, the system must pass these criteria before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Salbutamol and the nearest eluting impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Salbutamol peak (ensures no secondary interactions).
    
  • Peak Purity (DAD): The Acetonide peak must show spectral homogeneity across the upslope, apex, and downslope to confirm no co-elution.

Analytical Workflow Diagram

This workflow illustrates the decision tree for analyzing samples suspected of containing this compound.

Analytical_Workflow Start Sample Input (Raw Material / Formulation) Prep Sample Preparation (Dissolve in Mobile Phase A) Start->Prep Screening Initial Screening (RP-HPLC / UV @ 276nm) Prep->Screening Decision Unknown Late Eluting Peak? Screening->Decision Confirm_MS Confirmation via LC-MS/MS (Target m/z 280 for Acetonide) Decision->Confirm_MS Yes (Investigation) Quantify Quantification (External Standard Method) Decision->Quantify No (Standard QC) Confirm_MS->Quantify Report Generate COA (Pass/Fail) Quantify->Report

Figure 2: Decision matrix for identifying and quantifying this compound impurities.

References

  • Vertex AI Search. (2024). This compound impurity structure and CAS. Retrieved from

  • ScienSage. (2019). HPLC Method Development and Validation for Estimation of Salbutamol Sulphate. Journal of Advanced Scientific Research. Retrieved from

  • Agilent Technologies. (2024).[5] Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Application Note. Retrieved from

  • MDPI. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol. Molecules. Retrieved from

  • ResearchGate. (2025). Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography. Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of Salbutamol Acetonide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the confines of an experiment. The proper disposal of potent pharmaceutical agents like Salbutamol Acetonide is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that its journey from benchtop to final disposition is managed with the utmost care and precision.

The "Why": Understanding the Hazards of this compound

Salbutamol, a beta-2 adrenergic agonist, is a physiologically potent compound.[1] While its therapeutic effects are well-documented, its unmanaged release into the environment can have adverse consequences. The primary concerns are its potential to harm aquatic life with long-lasting effects and the risks associated with occupational exposure.[1] Therefore, a robust disposal plan is not just best practice—it is a critical safety and environmental imperative. Releases to the environment should be diligently avoided.[2]

Key Hazard Information for Salbutamol (as a proxy for this compound):

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral[1][3]
May cause an allergic skin reactionSkin Sensitization[1]
Causes serious eye irritationEye Irritation[1]
Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic[1]
Suspected of damaging fertility or the unborn childReproductive Toxicity[4]

Note: In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with the same precautions as Salbutamol. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

The "How": A Step-by-Step Disposal Protocol

The following procedures are designed to provide a clear path for the disposal of various forms of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any form of this compound waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Gloves: Nitrile gloves are recommended. Always double-glove when handling pure compounds or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup of a powder), a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific requirements.

Waste Segregation: The Foundation of Proper Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix this compound waste with general laboratory trash or non-hazardous chemical waste.

WasteSegregation cluster_waste_streams This compound Waste Streams cluster_disposal_pathways Disposal Pathways Pure Compound Pure Compound Hazardous Chemical Waste (Solid) Hazardous Chemical Waste (Solid) Pure Compound->Hazardous Chemical Waste (Solid)  Collect in a labeled, sealed container. Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Chemical Waste (Solid)  Collect in a designated, lined pail. Aqueous Solutions Aqueous Solutions Hazardous Chemical Waste (Liquid) Hazardous Chemical Waste (Liquid) Aqueous Solutions->Hazardous Chemical Waste (Liquid)  Collect in a sealed, compatible container.

Caption: Decision workflow for segregating this compound waste streams.

Disposal Procedures for Different Waste Forms

a. Unused or Expired Pure this compound Compound:

  • Container: Place the original container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, transfer the material in a fume hood to a new, appropriate container.

  • Labeling: The outer container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5] The SAA should be under the control of the laboratory personnel.

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste contractor.[6]

b. Contaminated Solid Waste (e.g., weigh boats, pipette tips, gloves, bench paper):

  • Collection: Designate a specific, rigid, leak-proof container with a lid for this waste stream. A plastic pail lined with a clear plastic bag is a suitable option.[5]

  • Labeling: The outer pail must have a completed EHS Hazardous Waste Label.[5]

  • Procedure:

    • Place all contaminated items directly into the lined pail.

    • Keep the lid on the pail except when adding waste.

    • When the bag is full, seal it, attach another hazardous waste label directly to the bag, and close the pail.

  • Storage and Pickup: Store in your SAA and arrange for pickup.

c. Contaminated Aqueous Solutions:

  • Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and chemically compatible container (e.g., a high-density polyethylene carboy).

  • Neutralization: While chemical degradation methods exist for some pharmaceuticals, they can be complex and may generate other hazardous byproducts.[7][8] It is generally not recommended to attempt chemical deactivation in a standard laboratory setting without a validated and EHS-approved protocol. Never pour this compound solutions down the drain. [5][9]

  • Labeling: Label the container with a hazardous waste tag, listing "this compound" and its approximate concentration, along with any other chemical constituents.

  • Storage and Pickup: Store in secondary containment within your SAA and arrange for pickup by your hazardous waste contractor.

Spill Management: A Rapid and Safe Response

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or involves a significant amount of powder.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if the spill involves powder.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with absorbent pads or a spill kit absorbent designed for chemical spills. Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills: Cover the spill with absorbent material, working from the outside in.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department, following their specific reporting procedures.

The "Who": Roles and Responsibilities

A successful waste management program relies on a clear understanding of roles.

RoleResponsibilities
Researcher/Scientist Properly segregate, label, and store waste at the point of generation. Follow all established safety and disposal protocols.
Laboratory Manager/Principal Investigator Ensure all lab personnel are trained on disposal procedures. Maintain an up-to-date chemical inventory and oversee the SAA.
Environmental Health & Safety (EHS) Provide guidance and training on waste disposal. Manage the hazardous waste vendor contract and ensure institutional compliance with regulations.
Licensed Waste Contractor Transport and dispose of the hazardous waste in accordance with all federal, state, and local regulations.[10]

Final Disposition: Incineration as the Preferred Method

The ultimate fate of this compound waste is typically high-temperature incineration at a permitted hazardous waste facility.[6][11] This method is effective in destroying the active pharmaceutical ingredient, preventing its entry into the environment.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific and environmental stewardship.

References

  • MedChemExpress. (2025, September 28). Salbutamol (Standard) Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet - Salbutamol.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • CPAchem. (2023, January 17). Safety data sheet - Salbutamol.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Proper Disposal of Salbutamol: A Guide for Research Professionals.
  • Pfizer. (2012, November 29). Material Safety Data Sheet - Salbutamol Inhalation Solution.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - Salbutamol sulfate.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • National Institutes of Health (NIH). (2022). Waste Disposal Guide.
  • U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Choomphon, N., et al. (2023, May 3).
  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • The University of British Columbia. (n.d.). Laboratory Hazardous Waste Management.
  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Choomphon, N., et al. (2023, May 7). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO 2 Nanoparticles Under Visible Light Irradiation.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • Medical Laboratory Observer. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Journal of Health Science. (n.d.). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs.
  • Foley & Lardner LLP. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). The degradation of salbutamol in ethanolic solutions.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salbutamol Acetonide
Reactant of Route 2
Reactant of Route 2
Salbutamol Acetonide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.